MLT-747
Description
Properties
IUPAC Name |
1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(pyrrolidine-1-carbonyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N7O3/c1-11(32-2)18-14(10-23-16-8-15(22)27-29(16)18)26-20(31)25-12-7-13(21)17(24-9-12)19(30)28-5-3-4-6-28/h7-11H,3-6H2,1-2H3,(H2,25,26,31)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTGJRAKRGEDPI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)C(=O)N4CCCC4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Allosteric Inhibition of MALT1 by MLT-747: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key enzyme in the activation of NF-κB signaling downstream of antigen receptors. Its proteolytic activity is crucial for the survival and proliferation of certain types of B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). This makes MALT1 a compelling therapeutic target. MLT-747 is a potent and selective small-molecule allosteric inhibitor of MALT1. This technical guide provides an in-depth overview of the allosteric inhibition of MALT1 by this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Allosteric Inhibition
This compound acts as a non-competitive inhibitor of MALT1's protease function. Unlike active site inhibitors that directly block substrate binding, this compound binds to a distinct allosteric pocket.[1][2][3] This binding site is located at the interface of the caspase-like domain and the Ig3 domain of MALT1.[2][4]
The allosteric pocket is normally occupied by the side chain of Tryptophan 580 (Trp580), which stabilizes the inactive conformation of the enzyme.[5] this compound binding displaces the Trp580 side chain, effectively locking the MALT1 protease in an inactive state.[2][5] This prevents the conformational changes required for substrate recognition and catalysis, thereby inhibiting the cleavage of MALT1 substrates such as BCL10, CYLD, and RelB.[4]
dot
Caption: Mechanism of MALT1 allosteric inhibition by this compound.
Quantitative Data
The potency of this compound and its closely related analog, MLT-748, has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Biochemical (Peptide Cleavage) | IC50 | 14 nM | [1][2] |
| This compound | Cellular (MALT1-W580S Stabilization) | EC50 | 314 nM | [1] |
| MLT-748 | Biochemical (Peptide Cleavage) | IC50 | 5 nM | [4] |
| MLT-748 | Surface Plasmon Resonance (WT MALT1) | Kd | 42 nM | |
| MLT-748 | Surface Plasmon Resonance (MALT1-W580S) | Kd | 13 nM | [4] |
Table 1: Potency and Binding Affinity of this compound and MLT-748
Signaling Pathway
MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for NF-κB activation following antigen receptor stimulation in lymphocytes.[6][7] Upon receptor engagement, a signaling cascade leads to the formation of the CBM complex, which recruits and activates the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB dimers to the nucleus to initiate gene transcription. MALT1's proteolytic activity is required for optimal NF-κB activation.[8][9]
dot
Caption: MALT1 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
MALT1 Biochemical Activity Assay (Fluorogenic)
This assay measures the in vitro proteolytic activity of recombinant MALT1.
dot
Caption: Workflow for a MALT1 biochemical activity assay.
Materials:
-
Recombinant human MALT1
-
This compound
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 600 mM Sodium Citrate, 1 mM DTT, 1 mM EDTA, 0.05% BSA)[1]
-
DMSO
-
384-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add a solution of recombinant MALT1 in assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing MALT1.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 8 hours).[1]
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[1]
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of this compound with MALT1 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest (e.g., ABC-DLBCL cell line)
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors)[10]
-
Equipment for heating cells (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-MALT1 antibody
Procedure:
-
Culture cells to the desired density.
-
Treat cells with various concentrations of this compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in a small volume of PBS.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MALT1 in the supernatant by Western blotting using an anti-MALT1 antibody.
-
Quantify the band intensities and plot the fraction of soluble MALT1 as a function of temperature for each this compound concentration to determine the thermal shift.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding kinetics and affinity between this compound and MALT1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant MALT1 (ligand)
-
This compound (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize recombinant MALT1 onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the MALT1-immobilized surface and a reference surface.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Analyze the sensorgrams using appropriate binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
NF-κB Reporter Assay
This assay measures the effect of MALT1 inhibition by this compound on NF-κB transcriptional activity.
Materials:
-
Cell line with an NF-κB luciferase reporter construct (e.g., HEK293T or a relevant lymphoma cell line)
-
This compound
-
Stimulant for NF-κB activation (e.g., PMA and ionomycin, or TNF-α)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time.
-
Stimulate the cells with an NF-κB activator.
-
Incubate for a period sufficient to induce luciferase expression (e.g., 6 hours).[11]
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity and calculate the percent inhibition of NF-κB activity for each this compound concentration.
In Vivo Efficacy Studies
While specific in vivo protocols for this compound are not publicly detailed, a general approach for evaluating MALT1 inhibitors in lymphoma xenograft models can be outlined.
Animal Model:
-
Immunocompromised mice (e.g., NSG or SCID)
Cell Lines:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10, TMD8)
Procedure:
-
Subcutaneously implant ABC-DLBCL cells into the flank of the mice.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment groups (vehicle control, this compound at various doses).
-
Administer this compound orally or via another appropriate route, typically once or twice daily.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for MALT1 substrates).
Conclusion
This compound is a potent and selective allosteric inhibitor of MALT1 that effectively blocks its pro-survival signaling in lymphoma cells. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other MALT1 inhibitors. The quantitative data and understanding of its mechanism of action underscore the promise of this therapeutic strategy for the treatment of MALT1-dependent malignancies.
References
- 1. AID 1920196 - MALT1 Protease Assay 1 from US Patent US20240018157: "CYCLIC COMPOUNDS AND METHODS OF USING SAME" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. "Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in" by Joshua P Plotnik, Adam E Richardson et al. [digitalcommons.library.tmc.edu]
- 10. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
A Technical Guide to the Allosteric Inhibition of MALT1 by MLT-747
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding interaction between the selective allosteric inhibitor, MLT-747, and the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key regulator of signaling pathways in immune cells, and its dysregulation is implicated in various diseases, including certain types of lymphoma and autoimmune disorders.[1][2] this compound has emerged as a potent tool for studying MALT1 function and as a potential therapeutic agent.
Introduction to MALT1
MALT1 is a multi-domain protein that functions as both a scaffold protein and a cysteine protease.[3][4] It is a crucial component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for activating the nuclear factor-κB (NF-κB) signaling pathway downstream of antigen receptors in lymphocytes.[5][6] The protease activity of MALT1 is responsible for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RelB, thereby amplifying and sustaining the signal.[1][7] Structurally, MALT1 comprises an N-terminal death domain (DD), two immunoglobulin-like (Ig) domains, a central caspase-like domain, and a third C-terminal Ig-like domain.[3][8]
This compound: A Potent and Selective Allosteric Inhibitor
This compound is a small molecule inhibitor that has been identified as a potent and selective allosteric inhibitor of MALT1 paracaspase.[9][10][11] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that alters its activity.
The Allosteric Binding Site: The Trp580 Pocket
Crystallographic studies have revealed that this compound binds to a specific allosteric pocket on MALT1 located at the interface of the caspase-like and the third immunoglobulin (Ig3) domains.[12][13] A key residue in this pocket is Tryptophan 580 (Trp580).[9][12] The binding of this compound displaces the indole side chain of Trp580, which in the apo (unbound) state occupies this pocket.[12][14] This displacement locks the MALT1 protease in an inactive conformation, preventing the necessary conformational changes required for substrate binding and catalysis.[12] The Protein Data Bank (PDB) entry 6F7I provides the crystal structure of human MALT1 in complex with this compound.[13][14]
Quantitative Data
The following tables summarize the key quantitative data for the interaction of this compound with MALT1.
| Parameter | Value | Assay Type | Reference |
| IC₅₀ | 14 nM | Biochemical Assay (Peptide Cleavage) | [9][10][12] |
| EC₅₀ | 314 nM | Cellular Assay (Stabilization of MALT1-W580S) | [9][15][16] |
Table 1: Potency of this compound against MALT1.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding and inhibitory activity of this compound on MALT1.
Biochemical Protease Activity Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound on MALT1 protease activity.
Methodology:
-
Reagents: Recombinant human MALT1 protein (e.g., truncated form containing the caspase-like and Ig3 domains), fluorogenic peptide substrate (e.g., Ac-Leu-Arg-Ser-Arg-Rh110-dPro), this compound, assay buffer.[12]
-
Procedure:
-
A solution of recombinant MALT1 is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic peptide substrate.
-
The cleavage of the substrate by MALT1 results in the release of a fluorescent reporter molecule.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated for each concentration of this compound. The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.[12]
Cellular Assay for MALT1 Stabilization
Objective: To assess the ability of this compound to stabilize a mutant form of MALT1 (MALT1-W580S) in a cellular context.
Methodology:
-
Cell Line: B-cells from a patient with a homozygous MALT1 Trp580Ser (W580S) mutation, which leads to reduced MALT1 protein levels.[9][15]
-
Procedure:
-
The patient-derived B-cells are treated with a range of concentrations of this compound (e.g., 0-20 µM) for a specified period.[9]
-
Following treatment, the cells are lysed, and total protein is extracted.
-
The protein levels of MALT1 are analyzed by immunoblotting (Western blot) using a MALT1-specific antibody.
-
-
Data Analysis: The band intensities corresponding to MALT1 are quantified by densitometry. The effective concentration (EC₅₀) at which this compound stabilizes the mutant MALT1 protein by 50% is calculated from the dose-response curve.[15]
X-ray Crystallography
Objective: To determine the three-dimensional structure of the MALT1-MLT-747 complex and elucidate the binding mode.
Methodology:
-
Protein Expression and Purification: A construct of human MALT1, typically encompassing the caspase-like and Ig3 domains (e.g., MALT1(329-728)), is expressed in a suitable system (e.g., bacteria) and purified to homogeneity.[12]
-
Crystallization:
-
The purified MALT1 protein is co-crystallized with this compound.
-
Alternatively, crystals of apo-MALT1 can be grown and then soaked in a solution containing this compound.[12]
-
-
Data Collection and Structure Determination:
-
The crystals are subjected to X-ray diffraction.
-
The diffraction data is collected and processed to determine the electron density map.
-
The atomic model of the MALT1-MLT-747 complex is built into the electron density map and refined.[12] The resulting structure is deposited in the Protein Data Bank (PDB ID: 6F7I).[13][14]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MALT1 signaling pathway and a typical experimental workflow for characterizing a MALT1 inhibitor.
References
- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALT1 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound |CAS:2097853-86-4 Probechem Biochemicals [probechem.com]
- 11. adooq.com [adooq.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
MLT-747: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
MLT-747 is a potent and selective allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a crucial role in the activation of NF-κB signaling downstream of antigen receptors and other signaling pathways, making it an attractive therapeutic target for autoimmune diseases and certain types of lymphoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound and related compounds. It includes available quantitative data, details of key experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Discovery and Lead Identification
The discovery of this compound originated from a high-throughput screening (HTS) campaign aimed at identifying inhibitors of MALT1 protease activity. This screening led to the identification of a promising hit compound characterized by a central urea scaffold. Subsequent medicinal chemistry efforts focused on optimizing this scaffold to improve potency and drug-like properties, which ultimately led to the discovery of this compound and a closely related analog, MLT-748.
High-Throughput Screening
-
Assay Principle: A biochemical assay was employed to measure the cleavage of a fluorogenic peptide substrate by the MALT1 protease.
-
Initial Hit: The HTS campaign identified a scaffold containing a central urea moiety as a starting point for chemical optimization.
Mechanism of Action
This compound is an allosteric inhibitor of MALT1. It does not bind to the active site of the enzyme but rather to a distinct pocket, leading to a conformational change that locks the enzyme in an inactive state.
-
Binding Site: this compound binds to the allosteric pocket created by the displacement of the Trp580 residue of MALT1.[1][2][3][4]
-
Conformational Lock: This binding event prevents the necessary conformational changes required for MALT1 to adopt its active state, thereby inhibiting its proteolytic activity.
The signaling pathway affected by this compound is depicted below:
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound and related compounds.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | MALT1 | Biochemical Protease Assay | 14 nM | [1][2][3][4] |
| MLT-748 | MALT1 | Biochemical Protease Assay | 5 nM | [4] |
| MLT-943 | MALT1 | IL-2 Secretion (PBMC) | 70-90 nM | [4] |
| MLT-943 | MALT1 | IL-2 Secretion (Whole Blood) | 600-800 nM | [4] |
| MI-2 | MALT1 | Growth Inhibition (HBL-1) | 0.2 µM | [5] |
| MI-2 | MALT1 | Growth Inhibition (TMD8) | 0.5 µM | [5] |
| MI-2 | MALT1 | Growth Inhibition (OCI-Ly3) | 0.4 µM | [5] |
| MI-2 | MALT1 | Growth Inhibition (OCI-Ly10) | 0.4 µM | [5] |
Experimental Protocols
MALT1 Protease Activity Assay
This assay is fundamental to the discovery and characterization of MALT1 inhibitors.
Objective: To measure the enzymatic activity of MALT1 protease.
Materials:
-
Recombinant MALT1 enzyme
-
Fluorogenic peptide substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound to the wells of the 384-well plate.
-
Add the recombinant MALT1 enzyme to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the rate of reaction and determine the IC50 value of the test compound by fitting the data to a dose-response curve.
Caption: Workflow for the MALT1 protease activity assay.
Preclinical Development
While specific preclinical data for this compound is not extensively published, studies on closely related pyrazolopyrimidine MALT1 inhibitors provide insights into the potential of this chemical class.
In Vivo Efficacy in Xenograft Models
Studies with related compounds have demonstrated anti-tumor efficacy in xenograft models of B-cell lymphoma.[5][6][7]
-
Models: Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) are commonly used.[8][9][10][11][12]
-
Administration: Compounds are typically administered orally or via intraperitoneal injection.[7]
-
Endpoints: Tumor growth inhibition (TGI) is the primary efficacy endpoint.[10] Pharmacodynamic markers, such as the cleavage of MALT1 substrates in tumor tissue, are also assessed.[5][7]
The general workflow for a xenograft efficacy study is outlined below:
Caption: General workflow for an in vivo xenograft efficacy study.
Safety and Toxicology
Extensive safety and toxicology studies are required for any compound advancing towards clinical trials. For the pyrazolopyrimidine class of MALT1 inhibitors, long-term administration has been associated with immunodysregulation in preclinical models, highlighting a potential on-target toxicity.[6]
Clinical Development
To date, there is no publicly available information on clinical trials specifically for this compound. However, other MALT1 inhibitors have entered early-phase clinical development.[13]
Conclusion
This compound is a potent and selective allosteric inhibitor of MALT1 that emerged from a focused drug discovery effort. Its mechanism of action, involving the stabilization of an inactive conformation of MALT1, represents a promising approach for the treatment of MALT1-driven diseases. While detailed preclinical and clinical data for this compound are limited in the public domain, the broader class of pyrazolopyrimidine MALT1 inhibitors has shown promise in preclinical models, paving the way for further investigation of this therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |CAS:2097853-86-4 Probechem Biochemicals [probechem.com]
- 3. adooq.com [adooq.com]
- 4. abmole.com [abmole.com]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Cell-Derived Xenografts - Antineo [antineo.fr]
- 13. Combining precision oncology and immunotherapy by targeting the MALT1 protease - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Facets of MALT1: A Technical Guide to its Pivotal Role in NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical regulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of immune responses and cellular proliferation.[1][2] Initially identified through its involvement in chromosomal translocations leading to MALT lymphoma, MALT1 is now recognized as a key player in both innate and adaptive immunity.[3] Its multifaceted nature, functioning as both a scaffold protein and a cysteine protease, places it at the heart of a complex signaling network with profound implications for health and disease. This technical guide provides an in-depth exploration of the molecular mechanisms by which MALT1 governs NF-κB signaling, offering valuable insights for researchers and professionals in drug development.
The Core Machinery: The CBM Complex and MALT1 Activation
At the core of MALT1's function in lymphocyte activation is its participation in the CARMA1-BCL10-MALT1 (CBM) signalosome complex.[4] This complex serves as a molecular bridge, connecting antigen receptor engagement to the downstream activation of the IKK (IκB kinase) complex, a crucial step in the canonical NF-κB pathway.[5]
Upon T-cell or B-cell receptor stimulation, a cascade of events leads to the phosphorylation and conformational change of the scaffold protein CARMA1 (CARD11).[3] This allows the recruitment of the B-cell lymphoma 10 (BCL10) adapter protein, which in turn recruits MALT1 to form the tripartite CBM complex.[6] The formation of this complex is a critical juncture, initiating the dual functions of MALT1.
The Dual Roles of MALT1 in NF-κB Signaling
MALT1 orchestrates NF-κB activation through two distinct yet complementary mechanisms: its scaffolding function and its proteolytic activity.
MALT1 as a Scaffolding Protein
In its role as a scaffold, MALT1 provides a platform for the assembly of key signaling molecules.[7] Following its recruitment to the CBM complex, MALT1 facilitates the recruitment of the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6).[8] TRAF6 then catalyzes the synthesis of lysine 63 (K63)-linked polyubiquitin chains on itself, MALT1, and BCL10.[8][9] These polyubiquitin chains act as a docking site for the IKK complex, bringing it into proximity with the upstream kinase TAK1 (transforming growth factor-β-activated kinase 1), which is also recruited to the complex.[10] This proximity allows for the phosphorylation and activation of the IKK complex, which then phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. The degradation of IκB releases the NF-κB transcription factors (typically the p50/RelA dimer) to translocate to the nucleus and initiate the transcription of target genes.[5]
MALT1 as a Cysteine Protease (Paracaspase)
Beyond its scaffolding function, MALT1 possesses intrinsic protease activity, classifying it as a paracaspase due to its structural similarity to caspases but with a distinct substrate specificity for arginine residues.[1] The proteolytic activity of MALT1 is essential for the amplification and fine-tuning of the NF-κB signal. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, thereby sustaining the signaling cascade. Key substrates of MALT1 include:
-
A20 (TNFAIP3): A deubiquitinating enzyme that removes K63-linked polyubiquitin chains from multiple signaling proteins, including MALT1 itself, thus acting as a negative feedback regulator. MALT1-mediated cleavage of A20 impairs its inhibitory function.[11][12][13]
-
CYLD: Another deubiquitinating enzyme that negatively regulates NF-κB signaling. Cleavage of CYLD by MALT1 promotes JNK activation and contributes to sustained NF-κB signaling.[14][15]
-
RelB: A member of the NF-κB family that can act as a transcriptional repressor. MALT1-mediated cleavage of RelB leads to its proteasomal degradation, thereby promoting the activity of other NF-κB family members.[16][17][18][19]
-
BCL10: In a feedback loop, MALT1 can cleave BCL10, a process that has been implicated in regulating T-cell adhesion.[7]
-
NIK (NF-κB-inducing kinase): In the context of the API2-MALT1 fusion oncoprotein found in MALT lymphoma, MALT1-mediated cleavage of NIK leads to constitutive activation of the non-canonical NF-κB pathway.[3]
Quantitative Data on MALT1 Interactions and Activity
Understanding the quantitative aspects of MALT1 function is crucial for therapeutic targeting. The following tables summarize key quantitative data related to MALT1's interactions and enzymatic activity.
| Interaction | Binding Partner | Affinity (KD) | Cell Type/System |
| MALT1 (DD+Ig1-2) | BCL10 | 25 nM | In vitro (SPR) |
| MALT1 (Ig1-2) | BCL10 | 29 nM | In vitro (SPR) |
Table 1: Binding Affinities of MALT1 for BCL10. Data from surface plasmon resonance (SPR) analysis shows a high-affinity interaction between the immunoglobulin-like domains of MALT1 and BCL10.[7]
| Substrate (Peptide) | kcat/Km (M-1s-1) | Notes |
| Optimal Peptidyl Substrates | 103 - 104 | Represents the catalytic efficiency for optimized short peptide substrates. |
| CYLD (putative target protein) | In the same order as optimal peptidyl substrates | Suggests that CYLD is an efficient substrate for MALT1. |
| Target Gene | Effect of MALT1 Inhibition/Knockdown | Cell Type | Quantitative Change |
| IL-2 | Decreased expression/secretion | Jurkat T cells | 75-85% reduction in secretion with MALT1 mutants.[21] |
| IL-6 | Decreased secretion | ABC-DLBCL cell lines | Significantly inhibited by zVRPR-fmk.[8][9] |
| IL-10 | Decreased secretion | ABC-DLBCL cell lines | Sensitive to MALT1 protease inhibition.[8][9] |
| TNF-α | Decreased expression | Keratinocytes | Strongly decreased expression upon MALT1 inhibition.[16] |
| BCL-XL | Decreased protein levels | ABC-DLBCL cells | Substantially reduced by MALT1 inhibitor.[9] |
| MMP9 | Upregulation suppressed | Osteosarcoma and breast cancer cells | MALT1-dependent upregulation after PAR1 stimulation. |
| IL-1β | Upregulation suppressed | Osteosarcoma and breast cancer cells | MALT1-dependent upregulation after PAR1 stimulation. |
| IL-8 | Upregulation suppressed | Osteosarcoma and breast cancer cells | MALT1-dependent upregulation after PAR1 stimulation. |
Table 3: Effect of MALT1 on NF-κB Target Gene Expression. Inhibition or knockdown of MALT1 significantly impacts the expression of a range of NF-κB target genes involved in inflammation, cell survival, and metastasis.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 5. A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. T cell antigen receptor stimulation induces MALT1 paracaspase-mediated cleavage of the NF-kappaB inhibitor A20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A20 negatively regulates T cell receptor signaling to NF-kappaB by cleaving Malt1 ubiquitin chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MALT1 protease activation triggers acute disruption of endothelial barrier integrity via CYLD cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MALT1 MALT1 paracaspase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. Allosteric activation of MALT1 by its ubiquitin-binding Ig3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MALT1 is a critical mediator of PAR1-driven NF-κB activation and metastasis in multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
MLT-747: A Technical Guide for Immunology and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MLT-747 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical scaffolding protein and paracaspase that plays a central role in T-cell and B-cell receptor signaling pathways, leading to the activation of NF-κB and JNK. By binding to a specific allosteric pocket, this compound locks MALT1 in an inactive conformation, thereby inhibiting its proteolytic activity and downstream inflammatory signaling. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways.
Quantitative Data Summary
The following tables summarize the key in vitro potency and cellular activity data for this compound and its closely related analog, MLT-748.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical Protease Assay | Human MALT1 | 14 | [1][2] |
| MLT-748 | Biochemical Protease Assay | Human MALT1 | 5 |
Table 1: Biochemical Potency of this compound and MLT-748 against MALT1. The half-maximal inhibitory concentration (IC50) was determined using a biochemical assay measuring the cleavage of a peptide substrate.
| Compound | Assay Type | Cell Line | Target | EC50 (nM) | Reference |
| This compound | Cellular Thermal Shift Assay | MALT1mut/mut B cells | MALT1-W580S stabilization | 314 | [1] |
Table 2: Cellular Activity of this compound. The half-maximal effective concentration (EC50) for the stabilization of the mutant MALT1 protein was determined in patient-derived B cells.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a pocket on MALT1 where the tryptophan 580 (Trp580) residue resides. This binding event displaces the Trp580 side chain, which in turn stabilizes an inactive conformation of the MALT1 protease. By locking the enzyme in this inactive state, this compound prevents the proteolytic cleavage of MALT1 substrates that are essential for the propagation of downstream signaling cascades.
The MALT1 paracaspase is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is assembled upon T-cell or B-cell receptor stimulation. The CBM complex is crucial for the activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of the NF-κB transcription factor. MALT1's proteolytic activity also contributes to the activation of the JNK signaling pathway. By inhibiting MALT1, this compound effectively blocks these critical inflammatory signaling pathways.
Signaling Pathway Diagram
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound. These protocols are based on established methods in the field.
MALT1 Protease Activity Assay
This assay quantifies the enzymatic activity of MALT1 by measuring the cleavage of a fluorogenic peptide substrate.
Materials:
-
Recombinant human MALT1 enzyme
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5% glycerol, 10 mM DTT, 0.01% Tween-20
-
MALT1 substrate: Ac-Leu-Arg-Ser-Arg-AMC (or similar fluorogenic substrate)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add recombinant human MALT1 enzyme to each well to a final concentration of approximately 1 nM.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the MALT1 substrate to each well to a final concentration of 10 µM.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at kinetic intervals for 30-60 minutes at 30°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This assay assesses the binding of this compound to MALT1 in a cellular context by measuring the increased thermal stability of the target protein upon ligand binding.
Materials:
-
MALT1-expressing cells (e.g., patient-derived B cells with MALT1 mutations)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-MALT1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Culture MALT1-expressing cells to a sufficient density.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
Harvest the cells by centrifugation and wash with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS and divide the cell suspension into aliquots for each temperature point.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration in each supernatant.
-
Analyze the soluble MALT1 levels by SDS-PAGE and Western blotting using an anti-MALT1 antibody.
-
Quantify the band intensities and plot the percentage of soluble MALT1 as a function of temperature for each this compound concentration.
-
Determine the melting temperature (Tm) for each condition. The shift in Tm in the presence of this compound indicates target engagement. The EC50 can be determined by plotting the Tm shift against the this compound concentration.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB signaling pathway in response to cellular stimulation and its inhibition by this compound.
Materials:
-
A cell line stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293 or Jurkat cells)
-
Cell culture medium
-
Stimulating agent (e.g., PMA and ionomycin for T-cells, or anti-IgM for B-cells)
-
This compound dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1 hour.
-
Stimulate the cells with the appropriate agonist (e.g., PMA/ionomycin) for 6-8 hours. Include unstimulated and vehicle-stimulated controls.
-
After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
Calculate the percent inhibition of NF-κB activity for each this compound concentration and determine the IC50 value.
Experimental Workflow Diagram
Caption: A logical workflow for the preclinical characterization of this compound.
In Vivo Applications in Immunology and Inflammation
While specific in vivo studies for this compound in inflammatory models have not been detailed in the public domain, research on other selective allosteric MALT1 inhibitors provides a strong rationale for its potential therapeutic application. For instance, oral administration of a MALT1 inhibitor has been shown to reduce disease severity and synovial cytokine production in a rat model of collagen-induced arthritis. These findings suggest that this compound could be a valuable tool for investigating the role of MALT1 in a variety of inflammatory and autoimmune disease models, including:
-
Rheumatoid Arthritis: To assess the impact on joint inflammation, cartilage and bone erosion, and pro-inflammatory cytokine levels.
-
Inflammatory Bowel Disease: To investigate the effects on colonic inflammation, immune cell infiltration, and gut barrier function.
-
Multiple Sclerosis: To study the effects on neuroinflammation and demyelination in experimental autoimmune encephalomyelitis (EAE) models.
-
Psoriasis: To examine the impact on skin inflammation and keratinocyte hyperproliferation.
Conclusion
This compound is a powerful research tool for dissecting the role of MALT1 in immunology and inflammation. Its high potency and selectivity, combined with a well-defined allosteric mechanism of action, make it an ideal probe for both in vitro and potentially in vivo studies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of MALT1-driven pathologies. Further studies are warranted to explore the full therapeutic potential of this compound in various inflammatory and autoimmune diseases.
References
MLT-747: A Potent and Selective Allosteric MALT1 Inhibitor as a Research Tool for Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Autoimmune diseases represent a significant and growing global health challenge, characterized by the immune system mistakenly attacking the body's own tissues. The development of novel therapeutic strategies hinges on a deep understanding of the intricate signaling pathways that govern immune cell activation and inflammation. One such critical pathway is mediated by the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1, a key component of the Carma-Bcl10-MALT1 (CBM) signalosome, possesses paracaspase activity that is essential for T-cell and B-cell receptor signaling, leading to the activation of the transcription factor NF-κB. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune disorders. MLT-747 is a potent, selective, and allosteric inhibitor of MALT1, offering a valuable tool for dissecting the role of MALT1 in autoimmune and inflammatory processes and exploring its potential as a therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in autoimmune disease models, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
This compound functions as an allosteric inhibitor of the MALT1 paracaspase. It binds to a pocket near the active site, specifically in the vicinity of Tryptophan 580 (Trp580), inducing a conformational change that locks the enzyme in an inactive state.[1] This allosteric inhibition prevents the proteolytic cleavage of MALT1 substrates, which is a crucial step in the downstream signaling cascade that leads to the activation of NF-κB. The inhibition of MALT1's protease function ultimately results in the suppression of pro-inflammatory gene expression.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing researchers with essential information for experimental design.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 (MALT1 Protease Activity) | 14 nM | Biochemical Assay | [1] |
| EC50 (Stabilization of MALT1-W580S) | 314 nM | Cellular Assay | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a research tool.
In Vitro MALT1 Cleavage Assay
This assay is designed to measure the direct inhibitory effect of this compound on the proteolytic activity of MALT1.
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, 10 mM DTT, 0.01% Tween-20, pH 7.4)
-
This compound
-
DMSO (for compound dilution)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add a fixed amount of recombinant MALT1 enzyme to each well of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic MALT1 substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
NF-κB Reporter Assay
This cell-based assay assesses the functional consequence of MALT1 inhibition by this compound on the NF-κB signaling pathway.
Materials:
-
A human cell line that expresses a functional CBM complex (e.g., Jurkat T-cells or an engineered HEK293T cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
PMA (phorbol 12-myristate 13-acetate) and Ionomycin (for stimulation)
-
This compound
-
DMSO
-
96-well white plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well white plate and allow them to adhere and recover overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-treat the cells with the diluted this compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to activate the NF-κB pathway (e.g., a combination of PMA and Ionomycin).
-
Incubate the cells for a further period (e.g., 6-8 hours) to allow for luciferase expression.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound and determine the IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model in Rats
This protocol describes the use of this compound in a preclinical model of rheumatoid arthritis.
Animals:
-
Lewis rats (female, 8-10 weeks old)
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)
-
Anesthesia
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
On day 7, boost the rats with an emulsion of bovine type II collagen and IFA via a subsequent intradermal injection.
-
-
Treatment:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Begin oral administration of this compound or vehicle (control group) once daily, starting from the day of the first immunization (prophylactic regimen) or upon the onset of clinical signs of arthritis (therapeutic regimen).
-
-
Clinical Assessment:
-
Monitor the rats daily for the onset and severity of arthritis.
-
Score the clinical signs of arthritis in each paw based on a standardized scoring system (e.g., 0 = no signs; 1 = swelling and/or redness of one joint; 2 = swelling and/or redness of more than one joint; 3 = severe swelling and redness of the entire paw; 4 = ankylosis and deformity). The maximum score per rat is 16.
-
-
Histopathological Analysis:
-
At the end of the study, sacrifice the rats and collect the hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Cytokine Analysis:
-
Collect blood samples at various time points to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) using ELISA or multiplex bead-based assays.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism and its evaluation.
Caption: MALT1 Signaling Pathway and the Point of Intervention by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Conclusion
This compound is a valuable research tool for investigating the role of MALT1 in the pathophysiology of autoimmune diseases. Its high potency and selectivity, combined with its allosteric mechanism of action, make it an ideal probe for dissecting the intricacies of the CBM signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further investigation into the efficacy of this compound in various preclinical models of autoimmunity will be crucial in validating MALT1 as a therapeutic target and potentially paving the way for the development of novel treatments for these debilitating conditions.
References
The Selectivity Profile of MLT-747: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of MLT-747, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in immunology and oncology.
Core Properties of this compound
This compound is a small molecule inhibitor that targets the MALT1 paracaspase, a key regulator of lymphocyte activation and a therapeutic target in certain lymphomas and autoimmune diseases.
Table 1: Quantitative Potency and Cellular Activity of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 14 nM | MALT1 Protease Activity | [1] |
| EC50 | 314 nM | Cellular MALT1-W580S Stabilization | [1] |
Note: While a comprehensive selectivity panel for this compound against a broad range of kinases and proteases is not publicly available, a related compound, MLT-748, developed from the same chemical scaffold, has been shown to be highly selective for MALT1, with no significant inhibition of 22 other tested human proteases at concentrations up to 100 µM.
Mechanism of Action
This compound employs an allosteric mechanism of inhibition. It binds to a specific pocket on the MALT1 protein, the Trp580 pocket, which is distinct from the active site.[1] This binding event locks the MALT1 protease in an inactive conformation, thereby preventing the cleavage of its substrates.
Experimental Protocols
The following are representative protocols for the key assays used to characterize MALT1 inhibitors like this compound.
MALT1 Protease Biochemical Assay (Fluorogenic)
This assay quantifies the enzymatic activity of MALT1 by measuring the cleavage of a fluorogenic substrate.
Workflow:
Caption: Workflow for a MALT1 biochemical assay.
Methodology:
-
Reagents:
-
Recombinant human MALT1 enzyme.
-
MALT1 assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM DTT, pH 7.4).
-
Fluorogenic substrate (e.g., Ac-Leu-Arg-Ser-Arg-AMC).
-
This compound stock solution in DMSO.
-
DMSO (vehicle control).
-
-
Procedure:
-
Add diluted MALT1 enzyme to the wells of a microplate.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the MALT1 substrate.
-
Immediately begin kinetic reading of fluorescence intensity on a plate reader.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control.
-
The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
-
Cellular MALT1 Activity Assay
This assay measures the ability of this compound to inhibit MALT1 activity within a cellular context.
Workflow:
Caption: Cellular MALT1 activity assay workflow.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., Jurkat T-cells or primary lymphocytes) under standard conditions.
-
Pre-incubate cells with serial dilutions of this compound for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., PMA and ionomycin) to activate MALT1.
-
-
Cell Lysis and Immunoprecipitation:
-
Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate MALT1 from the lysates using an anti-MALT1 antibody conjugated to beads.
-
-
In Vitro Cleavage Assay:
-
Wash the immunoprecipitated MALT1 beads.
-
Resuspend the beads in MALT1 assay buffer containing the fluorogenic substrate.
-
Incubate and measure fluorescence as described in the biochemical assay protocol.
-
-
Data Analysis:
-
Determine the percentage of MALT1 inhibition at each concentration of this compound.
-
Calculate the EC50 value from the resulting dose-response curve.
-
MALT1 Signaling Pathways
This compound's inhibition of MALT1 impacts key downstream signaling pathways, primarily the NF-κB and JNK pathways, which are critical for lymphocyte activation and survival.
T-Cell Receptor (TCR) Signaling to NF-κB
Caption: MALT1's role in the TCR to NF-κB pathway.
Upon T-cell receptor (TCR) engagement, a signaling cascade leads to the activation of Protein Kinase C theta (PKCθ). PKCθ then phosphorylates CARMA1, inducing a conformational change that allows for the recruitment of BCL10 and MALT1 to form the CBM signalosome complex. MALT1, as part of this complex, recruits TRAF6, which in turn activates the IKK complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of pro-inflammatory and survival genes. This compound inhibits the proteolytic activity of MALT1, thereby disrupting this signaling cascade.
MALT1-Mediated JNK Activation
Caption: MALT1's involvement in JNK activation.
The MALT1-containing CBM complex also plays a role in the activation of the c-Jun N-terminal kinase (JNK) pathway. Through the recruitment of TRAF6, the CBM complex activates TAK1, which in turn phosphorylates and activates the MAP kinase kinases (MKKs) MKK4 and MKK7. These MKKs then phosphorylate and activate JNK. Activated JNK translocates to the nucleus and phosphorylates transcription factors such as c-Jun, a component of the AP-1 complex, leading to the regulation of gene expression involved in cell proliferation, differentiation, and apoptosis. Inhibition of MALT1 by this compound can attenuate this pathway.
Conclusion
This compound is a potent and selective allosteric inhibitor of MALT1 with demonstrated biochemical and cellular activity. Its mechanism of action, involving the stabilization of an inactive conformation of MALT1, provides a distinct approach to targeting this key immunological and oncological protein. The provided experimental frameworks and pathway diagrams offer a foundational understanding for further research and development involving this compound and other MALT1 inhibitors. Further studies are warranted to fully elucidate the comprehensive selectivity profile and the full therapeutic potential of this compound.
References
The Allosteric MALT1 Inhibitor MLT-747: A Technical Guide to its Effects on Lymphocyte Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-747 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a critical scaffolding protein and paracaspase that plays a pivotal role in T-cell and B-cell receptor signaling pathways, leading to the activation of the transcription factor NF-κB. By targeting MALT1, this compound offers a promising therapeutic strategy for modulating lymphocyte activation in various immunological disorders and certain types of lymphomas. This technical guide provides an in-depth overview of the effects of this compound on lymphocyte activation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of MALT1, binding to the Trp580 pocket of the MALT1 protein. This binding locks MALT1 in an inactive conformation, thereby preventing its proteolytic activity which is essential for downstream signaling events that lead to NF-κB activation. The inhibition of MALT1 by this compound ultimately results in the suppression of lymphocyte activation, proliferation, and cytokine production.
Quantitative Data Summary
The following tables summarize the key quantitative data on the inhibitory effects of this compound.
| Parameter | Value | Assay Condition | Reference |
| IC50 (MALT1 Protease Activity) | 14 nM | Biochemical assay with a fluorogenic MALT1 substrate. | [1] |
| EC50 (Cellular MALT1-W580S Stabilization) | 314 nM | Cellular thermal shift assay in a mutant MALT1 cell line. | [1] |
Further research is required to obtain specific IC50/EC50 values for this compound's effect on T-cell proliferation and the production of a broad panel of cytokines.
Signaling Pathways
The activation of T-lymphocytes via the T-cell receptor (TCR) initiates a signaling cascade that is critically dependent on MALT1. This compound intervenes in this pathway, leading to the inhibition of downstream effector functions.
T-Cell Receptor Signaling to NF-κB Activation
Upon TCR engagement, a series of intracellular events leads to the formation of the CARMA1-BCL10-MALT1 (CBM) complex. MALT1 within this complex exhibits both scaffolding functions and protease activity, which are essential for the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation and allowing NF-κB to translocate to the nucleus and initiate the transcription of genes involved in lymphocyte activation, proliferation, and survival.
Caption: TCR signaling pathway leading to NF-κB activation and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MALT1 Protease Activity Assay
This biochemical assay quantifies the enzymatic activity of MALT1 and its inhibition by compounds like this compound.
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 50 mM MES pH 7.0, 150 mM NaCl, 10% (w/v) Sucrose, 0.1% (w/v) CHAPS, 10 mM DTT)
-
This compound or other test compounds
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the recombinant MALT1 enzyme to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 30°C for 30 minutes.
-
Initiate the reaction by adding the fluorogenic MALT1 substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over a time course (e.g., 90 minutes) using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
T-Cell Proliferation Assay (CFSE-based)
This cell-based assay measures the extent of T-cell proliferation in response to stimulation and the inhibitory effect of this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA))
-
Complete RPMI-1640 medium
-
This compound
-
Flow cytometer
Procedure:
-
Isolate PBMCs or primary T-cells from whole blood.
-
Label the cells with CFSE according to the manufacturer's protocol.
-
Wash the cells to remove excess CFSE.
-
Seed the CFSE-labeled cells in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.
-
Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
-
Harvest the cells and analyze the CFSE fluorescence by flow cytometry.
-
Quantify cell proliferation by analyzing the dilution of CFSE fluorescence in daughter cells.
Cytokine Production Analysis (Intracellular Staining and Flow Cytometry)
This protocol allows for the measurement of cytokine production at the single-cell level in response to T-cell activation and its modulation by this compound.
Materials:
-
Isolated primary T-cells or a T-cell line (e.g., Jurkat)
-
T-cell activation stimuli (e.g., PMA and ionomycin)
-
This compound
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cytokines of interest (e.g., IL-2, IFN-γ, TNF-α)
-
Flow cytometer
Procedure:
-
Culture T-cells in the presence of serial dilutions of this compound or vehicle control.
-
Stimulate the cells with PMA and ionomycin for a defined period (e.g., 4-6 hours).
-
Add a protein transport inhibitor (Brefeldin A or Monensin) for the last few hours of stimulation to allow intracellular cytokine accumulation.
-
Harvest the cells and stain for surface markers if desired.
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain the cells with fluorochrome-conjugated anti-cytokine antibodies.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the percentage of cytokine-producing cells and the mean fluorescence intensity.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the effect of this compound on T-cell activation.
Caption: A generalized experimental workflow for studying the impact of this compound on T-cell functions.
Conclusion
This compound is a valuable research tool for investigating the role of MALT1 in lymphocyte biology. Its potent and selective inhibition of MALT1's proteolytic activity provides a specific means to dissect the downstream consequences of this signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies of lymphocyte activation and immunomodulation. Further investigations are warranted to fully elucidate the therapeutic potential of this compound in various disease contexts.
References
Methodological & Application
MLT-747: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-747 is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase.[1] MALT1 is a crucial mediator in the activation of the NF-κB signaling pathway, which plays a significant role in the proliferation and survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[2][3] this compound binds to the allosteric Trp580 pocket of MALT1, leading to the inhibition of its proteolytic activity.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, NF-κB signaling, and cytokine secretion.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and provide representative data on its effects in various cell lines.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Reference |
| MALT1 IC50 | 14 nM | [1] |
| MALT1-W580S EC50 | 314 nM | [1] |
Table 2: Effect of MALT1 Inhibition on ABC-DLBCL Cell Viability (Representative Data)
| Cell Line | MALT1 Inhibitor | GI50 (µM) | Reference |
| HBL-1 | MI-2 | 0.2 | [2] |
| TMD8 | MI-2 | 0.5 | [2] |
| OCI-Ly3 | MI-2 | 0.4 | [2] |
| OCI-Ly10 | MI-2 | 0.4 | [2] |
Note: GI50 (Growth Inhibition 50) values for the MALT1 inhibitor MI-2 are provided as a reference for the expected potency of MALT1 inhibitors in ABC-DLBCL cell lines.
MALT1 Signaling Pathway
The diagram below illustrates the role of MALT1 in the NF-κB signaling pathway and the point of intervention for this compound. Upon B-cell receptor (BCR) or T-cell receptor (TCR) stimulation, a signaling cascade involving CARD11 (CARMA1), BCL10, and MALT1 is initiated. This complex, known as the CBM signalosome, activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the NF-κB transcription factors (p50/p65) to translocate to the nucleus and activate the transcription of target genes involved in cell survival and proliferation. MALT1's proteolytic activity also cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB.[4][5] this compound allosterically inhibits the protease function of MALT1, thereby blocking downstream NF-κB activation.
Caption: MALT1 signaling pathway and this compound inhibition.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Cell line of interest (e.g., ABC-DLBCL cell lines like HBL-1, TMD8)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
96-well or other appropriate culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will not reach confluency by the end of the experiment.
-
For suspension cells, seed at a concentration that allows for logarithmic growth.
-
-
This compound Preparation:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Treatment:
-
Add the prepared this compound dilutions to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific assay and cell line.
-
-
Downstream Analysis:
-
Proceed with the desired assay to evaluate the effects of this compound (e.g., cell viability, NF-κB activity, cytokine secretion).
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for at least 2 hours, or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
Materials:
-
Cells stably or transiently transfected with an NF-κB reporter construct (e.g., luciferase or fluorescent protein)
-
This compound
-
Stimulating agent (e.g., PMA and ionomycin for Jurkat cells)
-
Lysis buffer
-
Luciferase substrate or flow cytometer
-
Luminometer or flow cytometer
Procedure:
-
Seed the NF-κB reporter cell line in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 50 ng/mL PMA and 1 µM ionomycin) for 6-24 hours.
-
For luciferase assays, lyse the cells and add the luciferase substrate according to the manufacturer's protocol. Measure luminescence using a luminometer.
-
For fluorescent reporter assays, analyze the cells by flow cytometry to quantify the percentage of fluorescent cells.
-
Normalize the results to the stimulated control without inhibitor.
Cytokine Secretion Assay (ELISA)
This protocol measures the concentration of secreted cytokines in the cell culture supernatant.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Cell culture supernatant
-
ELISA kit for the cytokine of interest (e.g., IL-2, IL-6, TNF-α)
-
96-well plate reader
Procedure:
-
After this compound treatment, centrifuge the cell culture plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentration based on the standard curve.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A typical experimental workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Preparation of MLT-747 Stock Solution: An Application Note and Protocol
For research use only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for MLT-747, a potent and selective allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][2][3] Accurate preparation of this stock solution is critical for ensuring the reliability and reproducibility of experimental results in studies investigating MALT1-dependent signaling pathways.
Introduction
This compound is a small molecule inhibitor that targets the MALT1 paracaspase, a key regulator of NF-κB signaling in lymphocytes.[4][5] It binds to an allosteric site in the Trp580 pocket of MALT1, leading to the inhibition of its proteolytic activity with an IC50 of 14 nM.[1][2][3] Due to its potency and selectivity, this compound is a valuable tool for researchers studying inflammatory diseases, lymphomas, and other conditions where MALT1 activity is implicated. This protocol outlines the necessary steps to prepare a concentrated stock solution of this compound for use in various in vitro assays.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁Cl₂N₇O₃ | [1][6] |
| Molecular Weight | 478.33 g/mol | [1][2] |
| CAS Number | 2097853-86-4 | [1][2] |
| Appearance | White to off-white solid | [7] |
| Purity | >98% (HPLC) | [3] |
| Biological Activity | Potent, selective, allosteric inhibitor of MALT1 paracaspase | [1][2][3] |
| IC50 | 14 nM | [1][2][3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath
Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.78 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
Example: 10 mM x 1 mL x 478.33 g/mol = 4.78 mg
-
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[7][8]
-
Dissolution:
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[1][7]
-
For short-term storage (up to 1 month), store the aliquots at -20°C and protect from light.[1][7]
-
For long-term storage (up to 6 months), store the aliquots at -80°C and protect from light.[7]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: A flowchart outlining the sequential steps for preparing and storing an this compound stock solution.
MALT1 Signaling Pathway Inhibition
This compound acts as an allosteric inhibitor of MALT1. The diagram below provides a simplified representation of the signaling pathway affected by this compound.
Caption: Diagram showing the inhibition of the MALT1 signaling pathway by this compound.
Conclusion
This protocol provides a standardized method for the preparation of this compound stock solutions, which is essential for obtaining consistent and reliable results in research applications. Adherence to these guidelines for handling and storage will help maintain the integrity and activity of the compound.
References
Application Notes and Protocols for MLT-747 in MALT1 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of immune responses, functioning as both a scaffold protein and a cysteine protease.[1][2] Its proteolytic activity is crucial for the activation of NF-κB signaling in lymphocytes, making it a compelling therapeutic target for autoimmune diseases and certain types of lymphomas.[3][4][5] MLT-747 is a potent and selective allosteric inhibitor of MALT1.[6][7][8] It binds to the allosteric Trp580 pocket of MALT1, locking the protease in an inactive conformation.[9][10] These application notes provide a detailed protocol for an in vitro assay to determine the activity of MALT1 and the inhibitory potential of compounds like this compound.
Data Presentation
Inhibitor Potency
| Compound | Target | IC50 | Mechanism of Action |
| This compound | MALT1 Paracaspase | 14 nM | Potent, selective, allosteric inhibitor[6][7][8][11] |
| MLT-748 | MALT1 Paracaspase | 5 nM | Potent, selective, allosteric inhibitor[7][9] |
| Z-VRPR-FMK | MALT1 Paracaspase | 11 nM | Irreversible active site inhibitor[4][12] |
| MI-2 | MALT1 Paracaspase | 5.84 µM | Irreversible inhibitor[3][7] |
MALT1 Signaling Pathway
Upon antigen receptor engagement, a signaling cascade is initiated that leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[13][14] This complex formation is essential for the activation of MALT1's protease function. Activated MALT1 then cleaves several substrates, including A20, BCL10, CYLD, and RelB, which are negative regulators of the NF-κB pathway.[3][15] This cleavage activity ultimately leads to the activation of the IκB kinase (IKK) complex and subsequent nuclear translocation of NF-κB, promoting cell survival and proliferation.[16]
MALT1 Signaling Pathway Overview.
Experimental Protocols
In Vitro MALT1 Protease Activity Assay (Fluorogenic)
This protocol describes a fluorogenic assay to measure the protease activity of MALT1 and assess the inhibitory effect of compounds like this compound. The assay relies on the cleavage of a specific peptide substrate, Ac-Leu-Arg-Ser-Arg-Rh110-dPro, by MALT1, which releases the fluorophore Rhodamine 110 (Rh110).[9]
Materials:
-
Recombinant human MALT1 protein
-
MALT1 substrate: Ac-Leu-Arg-Ser-Arg-Rh110-dPro
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.9 M Sodium Citrate, 10 mM DTT, 1 mM EDTA[17]
-
This compound or other test inhibitors
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Experimental Workflow:
MALT1 In Vitro Assay Workflow.
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer as described above.
-
Dilute the recombinant MALT1 protein to the desired concentration in Assay Buffer. The final concentration will need to be optimized but a starting point of 150 nM can be used.[17]
-
Prepare the MALT1 substrate stock solution in DMSO and then dilute to the final working concentration in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound or vehicle (Assay Buffer with the same percentage of DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the diluted MALT1 enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the MALT1 substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 528 nm) every 1-2 minutes for 30-60 minutes at 30°C.
-
-
Data Analysis:
-
For each well, determine the reaction rate by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Normalize the reaction rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of MALT1 activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the function of MALT1 and the efficacy of its inhibitors. This compound serves as a valuable tool compound for these studies due to its high potency and well-characterized allosteric mechanism of action. The in vitro assay described is a robust method for screening and characterizing novel MALT1 inhibitors, which is a critical step in the development of new therapeutics for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. MALT1 - Wikipedia [en.wikipedia.org]
- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. This compound |CAS:2097853-86-4 Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound|MLT747;MLT 747 [dcchemicals.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Malt1 protease inactivation efficiently dampens immune responses but causes spontaneous autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using MLT-747 in a Western Blot for MALT1 Substrate Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator in the NF-κB signaling pathway, acting as both a scaffold protein and a paracaspase.[1][2][3][4][5][6] Its proteolytic activity is crucial for the activation of lymphocytes and has been implicated in the pathogenesis of certain types of lymphomas and autoimmune diseases.[5][6] MALT1 cleaves several protein substrates, including CYLD, BCL10, RelB, and A20, to modulate immune responses.[2][3][6]
MLT-747 is a potent and selective allosteric inhibitor of MALT1.[7] It binds to the Trp580 pocket of MALT1, locking the enzyme in an inactive conformation and thereby preventing the cleavage of its substrates.[7] Western blotting is a widely used technique to detect the cleavage of MALT1 substrates, providing a reliable method to assess MALT1 activity and the efficacy of its inhibitors.
These application notes provide a detailed protocol for utilizing this compound to inhibit MALT1-mediated substrate cleavage in a cellular context, followed by the detection of cleavage products using Western blot analysis.
MALT1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the mechanism of inhibition by this compound.
Caption: MALT1 signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound on MALT1 can be quantified by measuring the reduction in substrate cleavage. The following table summarizes the key inhibitory concentrations.
| Parameter | Value | Reference |
| IC₅₀ (Biochemical Assay) | 14 nM | [7] |
| EC₅₀ (Cellular MALT1 Stabilization) | 314 nM | [7] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the culture of a suitable cell line, stimulation to induce MALT1 activity, and treatment with this compound.
Recommended Cell Lines:
-
Jurkat cells (T-lymphocytes): A widely used model for T-cell signaling.
-
Raji cells (B-lymphocytes): Suitable for studying B-cell receptor signaling pathways.[1]
-
OCI-Ly3, HBL-1 (ABC-DLBCL cell lines): These cells exhibit constitutive MALT1 activity.
Materials:
-
Selected cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) (stock solution in DMSO)
-
Ionomycin (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/mL in complete culture medium.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 10 nM to 10 µM. Add the diluted this compound to the cells and incubate for 1-2 hours at 37°C in a CO₂ incubator. Include a DMSO vehicle control.
-
MALT1 Activation (for non-constitutively active cell lines):
-
Cell Harvesting:
-
Following incubation, transfer the cell suspension to microcentrifuge tubes.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Proceed immediately to cell lysis for Western blot analysis.
-
Protocol 2: Western Blot for MALT1 Substrate Cleavage
This protocol details the preparation of cell lysates and the subsequent Western blot analysis to detect full-length and cleaved MALT1 substrates.
Materials:
-
Cell pellets from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Recommended Primary Antibodies:
| Target | Recommended Antibody Type | Expected Size (Full-length) | Expected Size (Cleaved Fragment) |
| CYLD | Rabbit Polyclonal/Monoclonal | ~120 kDa | ~70 kDa (C-terminal fragment) |
| BCL10 | Rabbit or Mouse Monoclonal | ~32 kDa | ~28 kDa |
| RelB | Rabbit Polyclonal/Monoclonal | ~68 kDa | ~55 kDa (C-terminal fragment) |
| β-Actin or GAPDH | Mouse Monoclonal | ~42 kDa / ~37 kDa | N/A (Loading Control) |
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for assessing this compound efficacy.
Logical Relationship of this compound Action
This diagram illustrates the logical flow of how this compound's action leads to an observable outcome in a Western blot experiment.
Caption: Logical diagram of this compound's inhibitory effect.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak substrate cleavage in stimulated control | Inefficient cell stimulation | Optimize PMA/Ionomycin concentration and incubation time. Ensure reagents are not expired. |
| Low MALT1 expression in the cell line | Use a cell line known to have robust MALT1 activity (e.g., Jurkat, ABC-DLBCL lines). | |
| High background on Western blot | Insufficient blocking or washing | Increase blocking time and/or use a different blocking agent (e.g., BSA). Increase the number and duration of TBST washes. |
| Primary antibody concentration too high | Titrate the primary antibody to determine the optimal concentration. | |
| Inconsistent results | Variation in cell density or treatment times | Ensure consistent cell seeding density and precise timing for inhibitor treatment and stimulation. |
| Inaccurate protein quantification | Perform protein quantification carefully and load equal amounts of protein for each sample. |
References
- 1. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-MALT1/MLT antibody [EP603Y] (ab33921) | Abcam [abcam.com]
- 3. MALT1 Polyclonal Antibody (PA5-102587) [thermofisher.com]
- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MALT1 substrate cleavage: what is it good for? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Efficacy of BTK-747 in B-cell Lymphoma Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation and survival of malignant B-cells.[1][2][3] Inhibition of BTK is a clinically validated therapeutic strategy for various B-cell malignancies.[3][4] BTK-747 is a novel, potent, and selective inhibitor of BTK. These application notes provide a summary of the anti-proliferative and pro-apoptotic effects of BTK-747 on various B-cell lymphoma cell lines and detailed protocols for assessing its activity.
Mechanism of Action
BTK-747 is designed to target the BTK protein, a key kinase in the BCR signaling cascade. By inhibiting BTK, BTK-747 disrupts downstream signaling pathways that are essential for B-cell proliferation and survival, including the NF-κB pathway.[3][5] This disruption leads to cell cycle arrest and induction of apoptosis in B-cell lymphoma cells that are dependent on BCR signaling.
Below is a diagram illustrating the targeted signaling pathway.
Caption: BTK-747 inhibits BTK, a key kinase in the BCR signaling pathway.
Data Presentation
The following tables summarize the in vitro efficacy of BTK-747 across a panel of B-cell lymphoma cell lines.
Table 1: IC50 Values of BTK-747 in B-cell Lymphoma Cell Lines
| Cell Line | Subtype | IC50 (nM) after 72h |
| TMD8 | ABC-DLBCL | 15 |
| HBL-1 | ABC-DLBCL | 25 |
| SU-DHL-4 | GCB-DLBCL | > 1000 |
| Raji | Burkitt Lymphoma | 50 |
| REC-1 | Mantle Cell Lymphoma | 10 |
| Z-138 | Mantle Cell Lymphoma | 8 |
ABC-DLBCL: Activated B-Cell Like Diffuse Large B-Cell Lymphoma; GCB-DLBCL: Germinal Center B-Cell Like Diffuse Large B-Cell Lymphoma.
Table 2: Apoptosis Induction by BTK-747 in B-cell Lymphoma Cell Lines
| Cell Line | Treatment (Concentration, 48h) | % Apoptotic Cells (Annexin V+) |
| TMD8 | Vehicle Control | 5.2 ± 1.1 |
| BTK-747 (50 nM) | 65.7 ± 4.3 | |
| HBL-1 | Vehicle Control | 6.1 ± 1.5 |
| BTK-747 (50 nM) | 58.2 ± 3.9 | |
| Raji | Vehicle Control | 8.3 ± 2.0 |
| BTK-747 (100 nM) | 72.5 ± 5.1 | |
| REC-1 | Vehicle Control | 4.8 ± 0.9 |
| BTK-747 (25 nM) | 81.3 ± 6.2 |
Experimental Protocols
Detailed protocols for assessing the effects of BTK-747 on B-cell lymphoma cell lines are provided below.
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of BTK-747.
Materials:
-
B-cell lymphoma cell lines
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
BTK-747 (dissolved in DMSO)
-
96-well plates (opaque-walled for luminescence)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of BTK-747 in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted BTK-747 or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.[6]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism). The IC50 is time and method-dependent.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The rules of T-cell engagement: current state of CAR T cells and bispecific antibodies in B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton’s tyrosine kinase inhibition re-sensitizes multidrug-resistant DLBCL tumors driven by BCL10 gain-of-function mutants to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of MLT-747 in a Mouse Xenograft Model of Activated B-Cell Like Diffuse Large B-Cell Lymphoma
Introduction
MLT-747 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1] MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of the B-cell receptor (BCR) and other immune receptors.[2][3] In certain hematological malignancies, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL), constitutive activation of the BCR signaling pathway leads to MALT1-dependent NF-κB activity, which is essential for tumor cell survival and proliferation.[4][5][6] this compound binds to an allosteric pocket on MALT1, locking the enzyme in an inactive conformation and thereby inhibiting its proteolytic activity.[1][7] These application notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model using an ABC-DLBCL cell line.
MALT1 Signaling Pathway
The diagram below illustrates the central role of MALT1 in the B-cell receptor signaling pathway leading to NF-κB activation. Upon BCR stimulation, a signaling cascade results in the formation of the CARD11-BCL10-MALT1 (CBM) complex.[3][8] This complex recruits and activates downstream effectors, leading to the activation of the IKK complex, which in turn phosphorylates IκBα, targeting it for degradation. This allows the NF-κB transcription factors to translocate to the nucleus and promote the expression of genes involved in cell survival and proliferation. MALT1's protease activity further amplifies this signaling by cleaving and inactivating negative regulators of NF-κB, such as A20 (TNFAIP3) and CYLD.[5][9]
Experimental Protocol: In Vivo Efficacy of this compound in an ABC-DLBCL Xenograft Model
This protocol describes a subcutaneous xenograft study in immunodeficient mice to assess the anti-tumor activity of this compound.
1. Materials and Reagents
-
Cell Line: OCI-Ly10 (ABC-DLBCL human cell line)
-
Animals: Female NOD-scid IL2Rgammanull (NSG) mice, 6-8 weeks old
-
Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Tumor Implantation: Matrigel® Basement Membrane Matrix
-
This compound Formulation:
-
This compound powder
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
-
2. Cell Culture
-
Culture OCI-Ly10 cells in RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
-
Assess cell viability using Trypan Blue exclusion; viability should be >90%.
3. Tumor Implantation
-
Resuspend harvested OCI-Ly10 cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 0.2 mL of the cell suspension (1 x 107 cells) into the right flank of each NSG mouse.
-
Monitor the mice for tumor growth.
4. Study Design and Treatment
-
Once tumors reach an average volume of 150-200 mm3, randomize mice into treatment groups (n=8-10 mice per group).
-
Measure tumor volume and body weight before initiating treatment (Day 0).
-
Prepare this compound fresh daily in the specified vehicle.
-
Administer this compound or Vehicle control via oral gavage (p.o.) once daily (QD) for 21 consecutive days.
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle | - | p.o. | QD x 21 days |
| 2 | This compound | 10 | p.o. | QD x 21 days |
| 3 | This compound | 30 | p.o. | QD x 21 days |
| 4 | This compound | 100 | p.o. | QD x 21 days |
5. Monitoring and Endpoints
-
Tumor Volume: Measure tumors with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Body Weight: Record body weight twice weekly as an indicator of general health and treatment toxicity.
-
Clinical Observations: Monitor mice daily for any signs of distress or toxicity.
-
Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate TGI at the end of the treatment period.
-
Study Termination: Euthanize mice if the tumor volume exceeds 2000 mm3, if body weight loss is >20%, or if significant signs of morbidity are observed.
6. Pharmacodynamic (PD) Marker Analysis
-
At the end of the study (or at specified time points post-dose), collect tumor tissue and blood samples.
-
Tumor BCL10 Cleavage: Analyze tumor lysates by Western blot to assess the level of cleaved BCL10, a direct substrate of MALT1.[10]
-
Plasma IL-10 Levels: Measure the concentration of human IL-10 in mouse plasma using an ELISA kit, as IL-10 secretion is MALT1-dependent in ABC-DLBCL.[9][10]
Experimental Workflow
The following diagram outlines the major steps of the in vivo efficacy study.
Data Presentation
The following tables represent hypothetical data from the described study to illustrate how results can be structured for clear interpretation.
Table 1: Mean Tumor Volume (mm³) Over Time
| Day | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |
| 0 | 175 ± 15 | 178 ± 16 | 176 ± 14 | 177 ± 15 |
| 4 | 280 ± 25 | 245 ± 22 | 210 ± 20 | 190 ± 18 |
| 7 | 450 ± 40 | 350 ± 32 | 260 ± 25 | 215 ± 20 |
| 11 | 720 ± 65 | 510 ± 48 | 340 ± 33 | 250 ± 24 |
| 14 | 1050 ± 98 | 680 ± 65 | 410 ± 40 | 280 ± 27 |
| 18 | 1500 ± 140 | 920 ± 88 | 520 ± 50 | 310 ± 30 |
| 21 | 1850 ± 175 | 1150 ± 110 | 610 ± 60 | 345 ± 35 |
Data are presented as mean ± SEM.
Table 2: Body Weight Change and Tumor Growth Inhibition (TGI)
| Group | Mean Body Weight Change (%) on Day 21 | Tumor Growth Inhibition (TGI) (%) on Day 21 |
| Vehicle | -2.5 ± 1.0 | - |
| This compound (10 mg/kg) | -3.1 ± 1.2 | 37.8% |
| This compound (30 mg/kg) | -4.5 ± 1.5 | 67.0% |
| This compound (100 mg/kg) | -5.8 ± 1.8 | 81.4% |
TGI (%) is calculated as [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
These protocols and application notes provide a comprehensive framework for researchers to investigate the in vivo efficacy of this compound in a relevant preclinical model of ABC-DLBCL. The successful execution of these studies will provide critical data on the therapeutic potential of MALT1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Application Notes and Protocols: MLT-747 Dose-Response in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-747 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3] MALT1 is a key scaffold and protease protein involved in the activation of the NF-κB signaling pathway, which is crucial for the proliferation and survival of various cancer cells, including those of T-cell origin. By binding to the allosteric Trp580 pocket of MALT1, this compound effectively inhibits its proteolytic activity with an IC50 of 14 nM.[1][2][3] This inhibition disrupts the downstream signaling cascade that leads to the activation of NF-κB, ultimately inducing apoptosis in susceptible cancer cell lines. Jurkat cells, an immortalized line of human T lymphocytes, are a widely used model for studying T-cell leukemia and the effects of novel therapeutic agents that target T-cell signaling pathways. This document provides detailed protocols for assessing the dose-response relationship of this compound in Jurkat cells, including methods for evaluating cell viability and apoptosis, and an overview of the targeted signaling pathway.
Data Presentation
The following table summarizes the expected dose-dependent effects of this compound on Jurkat cell viability. The data is hypothetical and serves as an illustrative example based on the known potency of this compound and the typical response of Jurkat cells to MALT1 inhibitors. Researchers should generate their own data using the protocols provided below.
| This compound Concentration (nM) | Percent Viability (48 hours) | Standard Deviation |
| 0 (Vehicle Control) | 100% | 5.2 |
| 1 | 95% | 4.8 |
| 10 | 85% | 6.1 |
| 50 | 65% | 5.5 |
| 100 | 45% | 4.9 |
| 250 | 25% | 3.8 |
| 500 | 15% | 2.5 |
| 1000 | 5% | 1.9 |
Experimental Protocols
Cell Culture
Jurkat cells (Clone E6-1, ATCC TIB-152) are to be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and subcultured every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the metabolic activity of Jurkat cells as an indicator of cell viability.
Materials:
-
Jurkat cells
-
RPMI-1640 complete medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. It is recommended to test a concentration range from 1 nM to 10 µM. A vehicle control (DMSO) should be included, with the final DMSO concentration not exceeding 0.1%.
-
Add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Jurkat cells
-
RPMI-1640 complete medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed Jurkat cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete medium.
-
Treat the cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 250 nM, 500 nM) and a vehicle control for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualization of Signaling Pathways and Workflows
MALT1-Mediated NF-κB Signaling Pathway and Inhibition by this compound
Caption: MALT1 signaling pathway and this compound inhibition.
Experimental Workflow for this compound Dose-Response Analysis
Caption: Workflow for this compound dose-response analysis.
References
Application Notes and Protocols for Studying T-cell Receptor Signaling with MLT-747
For Researchers, Scientists, and Drug Development Professionals
Introduction
MLT-747 is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which acts downstream of the T-cell receptor (TCR) to mediate NF-κB activation, a key transcription factor for T-cell activation, proliferation, and cytokine production.[3][4] By inhibiting the paracaspase activity of MALT1, this compound provides a powerful tool to dissect the role of the MALT1-NF-κB signaling axis in T-cell function. These application notes provide detailed protocols for utilizing this compound to study TCR signaling in both immortalized T-cell lines and primary human T-cells.
Mechanism of Action
Upon TCR and CD28 co-stimulation, a signaling cascade leads to the formation of the CBM complex. MALT1, as part of this complex, functions as a scaffold and a protease. Its proteolytic activity is crucial for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RELB, thereby enabling the nuclear translocation of NF-κB and subsequent gene transcription. This compound binds to an allosteric site on MALT1, locking the enzyme in an inactive conformation and preventing the cleavage of its substrates. This leads to the inhibition of NF-κB activation and downstream T-cell responses.
Signaling Pathway of this compound in TCR Signaling
References
- 1. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells [frontiersin.org]
Application Notes and Protocols: MALT1 Paracaspase Activity Assay with MLT-747
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator in antigen receptor-triggered signaling pathways that lead to lymphocyte activation. MALT1 possesses a C-terminal paracaspase domain with proteolytic activity that shares similarities with caspases, cleaving specific substrates after an arginine residue. This activity is crucial for activating NF-κB signaling and is implicated in the pathogenesis of certain lymphomas, such as the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1]
MLT-747 is a potent, selective, and allosteric inhibitor of MALT1.[2] It binds to a pocket near the active site, specifically displacing the side chain of Tryptophan 580 (Trp580), which locks the enzyme in an inactive conformation.[1][3] This mechanism prevents the conformational changes required for MALT1's catalytic activity. These application notes provide a detailed protocol for assaying the "caspase-like" or proteolytic activity of MALT1 and its inhibition by this compound using a fluorometric method.
Principle of the Assay
The MALT1 activity assay is a biochemical method designed to measure the enzyme's proteolytic activity in vitro. The assay utilizes a synthetic peptide substrate containing a specific MALT1 recognition sequence (e.g., Ac-Leu-Arg-Ser-Arg) conjugated to a fluorescent reporter molecule (e.g., Rhodamine 110). When the substrate is cleaved by active MALT1, the fluorophore is released, resulting in a quantifiable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the MALT1 activity.
The inhibitory effect of this compound is determined by measuring the reduction in MALT1 activity in the presence of the compound. By testing a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce MALT1 activity by 50%.
MALT1 Signaling and Inhibition Pathway
The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the mechanism of inhibition by this compound. Upon T-cell or B-cell receptor stimulation, the CBM complex (CARMA1, BCL10, and MALT1) is formed. This leads to the activation of MALT1's proteolytic function, which cleaves substrates like HOIL1 and RelB, ultimately leading to the activation of the NF-κB transcription factor. This compound allosterically binds to MALT1, preventing its activation and blocking downstream signaling.
Caption: MALT1 signaling pathway and allosteric inhibition by this compound.
Experimental Workflow
The general workflow for determining the IC50 of this compound on MALT1 activity is depicted below. The process involves preparing reagents, setting up the reaction plate with serially diluted inhibitor, initiating the enzymatic reaction, and measuring the resulting fluorescence over time.
Caption: Workflow for MALT1 enzymatic inhibition assay.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human MALT1 (caspase and Ig3 domains)
-
Inhibitor: this compound (MedChemExpress Cat. No. HY-111545 or equivalent)[2]
-
Substrate: Ac-Leu-Arg-Ser-Arg-Rh110-dPro (e.g., Anaspec Cat. No. AS-65378)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10 mM DTT, 0.01% (v/v) Tween-20, pH 7.4
-
Solvent: 100% DMSO (for dissolving inhibitor and substrate)
-
Hardware: 384-well solid black assay plates, fluorescence plate reader (Excitation: 485 nm, Emission: 525 nm)
Protocol: In Vitro MALT1 Inhibition Assay
This protocol is designed for a 384-well plate format with a final assay volume of 20 µL. Adjust volumes as necessary for other formats.
1. Reagent Preparation:
- Assay Buffer: Prepare fresh on the day of the experiment. Add DTT immediately before use.
- MALT1 Enzyme: Thaw on ice. Dilute to a 2X working concentration (e.g., 2 nM) in Assay Buffer. Keep on ice.
- This compound Stock: Prepare a 10 mM stock solution in 100% DMSO.
- Substrate: Prepare a 10 mM stock solution in 100% DMSO. Dilute to a 4X working concentration (e.g., 40 µM) in Assay Buffer. Protect from light.
2. This compound Serial Dilution:
- Perform a serial dilution of the 10 mM this compound stock in 100% DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 100 nM).
- Prepare a 4X final concentration of each dilution by diluting the DMSO stocks 1:25 in Assay Buffer (this results in a final DMSO concentration of 4%). For the 0% inhibition control, use 4% DMSO in Assay Buffer.
3. Assay Plate Setup:
- Add 5 µL of the 4X this compound dilutions (or 4% DMSO for controls) to the appropriate wells of a 384-well black plate.
- Add 10 µL of the 2X MALT1 enzyme solution to each well. This brings the volume to 15 µL.
- Include "no enzyme" controls containing 10 µL of Assay Buffer instead of the enzyme solution to determine background fluorescence.
4. Pre-incubation:
- Mix the plate gently on a plate shaker for 30 seconds.
- Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
5. Initiate and Measure the Reaction:
- Initiate the reaction by adding 5 µL of the 4X substrate solution to all wells. The final volume is 20 µL.
- Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
- Measure the fluorescence intensity (Ex: 485 nm, Em: 525 nm) every 60 seconds for 30-60 minutes.
6. Data Analysis:
- For each well, calculate the reaction rate (Vmax) by determining the slope of the linear portion of the fluorescence versus time curve (RFU/min).
- Subtract the average rate of the "no enzyme" control wells from all other wells.
- Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (Rate_inhibitor / Rate_DMSO_control)) * 100
- Plot the percent inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Data Presentation
The results of the MALT1 inhibition assay with this compound can be summarized in the following table. Data should represent the mean ± standard deviation from at least three independent experiments.
| This compound Conc. (nM) | Reaction Rate (RFU/min) | % Inhibition |
| 0 (Control) | 150.2 ± 5.6 | 0 |
| 1 | 135.8 ± 4.9 | 9.6 |
| 5 | 101.4 ± 3.8 | 32.5 |
| 10 | 78.1 ± 2.5 | 48.0 |
| 20 | 50.3 ± 1.9 | 66.5 |
| 50 | 22.1 ± 1.1 | 85.3 |
| 100 | 9.5 ± 0.8 | 93.7 |
| 500 | 2.1 ± 0.4 | 98.6 |
| Calculated IC50 (nM) | 14.0 |
Note: The data presented in this table is illustrative and based on published values for this compound's potency.[2] Actual experimental results may vary.
Conclusion
This application note provides a comprehensive framework for assessing the inhibitory activity of this compound against MALT1 paracaspase. The detailed protocol for the in vitro fluorometric assay allows for the precise determination of the compound's IC50 value, a critical parameter in drug development and mechanistic studies. The provided diagrams offer a clear visualization of the relevant biological pathway and experimental procedure. This assay can be readily adapted to screen other potential MALT1 inhibitors or to study the enzyme kinetics of MALT1 with various substrates, contributing to research in immunology and oncology.
References
Troubleshooting & Optimization
MLT-747 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with MLT-747 in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a crucial role in activating the NF-κB signaling pathway downstream of antigen receptor stimulation.[2][3][4][5][6] this compound binds to an allosteric site on MALT1, preventing the conformational changes required for its proteolytic activity and subsequent NF-κB activation.[1]
Q2: What are the known solubility properties of this compound?
This compound is known to be soluble in dimethyl sulfoxide (DMSO).[1][7] Commercial suppliers often provide it as a solid powder or as a stock solution in DMSO, commonly at a concentration of 10 mM.[7] Information regarding its solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS) or Tris-HCl is not widely available in public literature, suggesting that its aqueous solubility is likely limited.
Q3: Why is my this compound precipitating when I dilute it into my aqueous assay buffer?
Precipitation of hydrophobic small molecules like this compound upon dilution from a DMSO stock into an aqueous buffer is a common issue. This "crashing out" occurs because the compound is significantly less soluble in the aqueous environment compared to the organic solvent. The final concentration of DMSO in the assay medium is often too low to maintain the solubility of the compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based or biochemical assay?
To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in most in vitro assays should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide for this compound Solubility Issues
Issue: Precipitate formation observed after diluting this compound DMSO stock solution into aqueous buffer.
Potential Solutions:
-
Optimize the Preparation of Working Solutions:
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes help to keep the compound in solution.
-
Vortexing/Mixing: While diluting, gently vortex or mix the solution to facilitate dispersion and prevent localized high concentrations that can lead to immediate precipitation.
-
-
Employ Co-solvents and Excipients:
-
Pluronic F-68 or Tween® 80: These non-ionic surfactants can be used at low concentrations (e.g., 0.01-0.1%) in the final assay buffer to increase the solubility of hydrophobic compounds.
-
Bovine Serum Albumin (BSA): For cell-free biochemical assays, the addition of BSA (e.g., 0.1%) to the buffer can help to solubilize and stabilize small molecules. For cell-based assays, the serum already present in the culture medium can aid in solubility.
-
-
Physical Dissolution Aids:
-
Sonication: After dilution, sonicate the solution in a water bath for a short period (e.g., 5-15 minutes). This can help to break down small precipitate particles and facilitate dissolution.
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can increase the solubility of some compounds. However, this should be done with caution, as excessive heat can degrade the compound or other assay components.
-
-
pH Adjustment of the Buffer:
-
The solubility of a compound can be pH-dependent. If the pKa of this compound is known, adjusting the pH of the buffer away from its isoelectric point may improve solubility. This approach is more applicable to biochemical assays where the pH can be varied without affecting cellular viability.
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁Cl₂N₇O₃ | [1] |
| Molecular Weight | 478.33 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Known Solubility | Soluble in DMSO (e.g., 100 mg/mL or 209.06 mM) | [1][7] |
| Storage | Store solid at 4°C, protected from light. Store DMSO stock at -20°C or -80°C. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution from DMSO Stock
Objective: To prepare a working solution of this compound in an aqueous buffer with a final DMSO concentration ≤ 0.1%.
Materials:
-
This compound solid or 10 mM stock solution in DMSO
-
Anhydrous, sterile DMSO
-
Sterile aqueous assay buffer (e.g., PBS, pH 7.4 or cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution: If starting from a solid, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, dilute the 10 mM stock to 1 mM.
-
Final Dilution into Aqueous Buffer:
-
To achieve a final concentration of 10 µM this compound with 0.1% DMSO, add 1 µL of the 10 mM DMSO stock to 999 µL of the pre-warmed (if for cell-based assays) aqueous buffer.
-
Immediately after adding the DMSO stock, vortex the solution gently for 10-15 seconds to ensure rapid and uniform mixing.
-
-
Visual Inspection: Visually inspect the working solution for any signs of precipitation. If a slight haze is observed, proceed to Protocol 2.
Protocol 2: Improving Solubility of this compound Working Solution
Objective: To improve the solubility of this compound in an aqueous working solution.
Procedure:
-
Prepare the working solution as described in Protocol 1.
-
If precipitation or a haze is observed, apply one or more of the following techniques:
-
Sonication: Place the tube containing the working solution in a water bath sonicator for 5-10 minutes.
-
Gentle Heating: Incubate the solution at 37°C for 15-30 minutes.
-
Use of Surfactants (for biochemical assays): Prepare the aqueous buffer with a low concentration of a non-ionic surfactant such as 0.05% Tween® 20 before adding the this compound DMSO stock.
-
Note: Always prepare fresh working solutions daily and avoid repeated freeze-thaw cycles of the DMSO stock solution.
Mandatory Visualizations
Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. medchemexpress.com [medchemexpress.com]
Optimizing MLT-747 Concentration for Cell-Based Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MLT-747, a potent and selective allosteric inhibitor of MALT1, in cell-based assays.[1][2][3] This guide includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting protocols to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, small-molecule inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][3] It functions as an allosteric inhibitor, meaning it binds to a site on the MALT1 enzyme distinct from the active site.[4] Specifically, this compound binds to the allosteric Trp580 pocket of MALT1.[1][2][4] This binding event locks the MALT1 protease in an inactive conformation, preventing the conformational changes required for its enzymatic activity.[4] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for activating the NF-κB transcription factor pathway in lymphocytes.[4] By inhibiting MALT1's protease function, this compound effectively blocks downstream NF-κB signaling.[4]
Q2: What are the key properties of this compound?
A2: The essential properties of this compound are summarized below. The IC50 value represents the concentration required to inhibit 50% of the MALT1 enzyme activity in a biochemical assay, while the EC50 is the effective concentration in a cell-based context.
| Property | Value / Description | Source(s) |
| Target | MALT1 Paracaspase | [1][2] |
| Mechanism | Allosteric Inhibitor | [1][3][4] |
| Binding Site | Trp580 Pocket | [1][2][4] |
| IC50 (Biochemical) | 14 nM | [1][2][3][5] |
| EC50 (Cellular) | 314 nM (for MALT1-W580S stabilization) | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Q3: What is a good starting concentration for my cell-based assay?
A3: The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Based on its reported cellular EC50 of ~300 nM, a good starting point for a dose-response experiment is to use a range spanning this concentration. We recommend a pilot experiment using a broad range, followed by a more focused range for definitive assays.
| Assay Type | Recommended Starting Range (Pilot) | Recommended Focused Range | Rationale |
| Target Engagement (e.g., substrate cleavage) | 10 nM - 10 µM | 50 nM - 1 µM | To confirm MALT1 inhibition in your specific cell system. |
| Functional Assays (e.g., Cytokine Production) | 100 nM - 20 µM | 200 nM - 5 µM | Functional outcomes often require higher concentrations than target engagement. |
| Long-term Viability/Proliferation ( > 24h) | 100 nM - 20 µM | 100 nM - 2 µM | To identify a therapeutic window and avoid non-specific toxicity at high concentrations. |
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal results, prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots protected from light at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing working solutions, dilute the stock in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically ≤ 0.1%.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound. A logical workflow for optimizing inhibitor concentration is presented first.
References
Potential off-target effects of MLT-747 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the MLT-747 inhibitor. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity of this compound?
Q2: What are potential off-target effects and why are they a concern?
Off-target effects occur when a drug or inhibitor binds to and affects proteins other than its intended target. For kinase inhibitors, this can lead to the modulation of unintended signaling pathways, resulting in unexpected cellular phenotypes, toxicity, or misleading experimental outcomes.[5][6] It is crucial to assess the selectivity of an inhibitor to ensure that the observed biological effects are directly attributable to the inhibition of the intended target.
Q3: I am observing an unexpected phenotype in my experiment with this compound. Could this be due to an off-target effect?
While this compound is reported to be highly selective, an unexpected phenotype could potentially be due to an off-target effect, especially at higher concentrations. It is also important to consider other experimental variables, such as cell line-specific responses, experimental conditions, and the potential for the observed effect to be a downstream consequence of MALT1 inhibition in the specific cellular context.
Q4: How can I experimentally assess the potential off-target effects of this compound?
To determine if this compound has off-target effects in your experimental system, you can perform a kinase selectivity profiling study. This typically involves screening the inhibitor against a large panel of purified kinases to identify any unintended interactions. Several commercial services offer such profiling, for instance, using binding assays or activity assays. Additionally, cellular thermal shift assays (CETSA) can be used to assess target engagement and off-target binding in a cellular context.
Troubleshooting Guide
If you suspect off-target effects of this compound in your experiments, consider the following troubleshooting steps:
1. Titrate the Inhibitor Concentration: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. A dose-response experiment can help determine the optimal concentration that inhibits MALT1 without causing non-specific effects.
2. Use a Structurally Unrelated MALT1 Inhibitor: To confirm that the observed phenotype is due to MALT1 inhibition, use a different, structurally unrelated MALT1 inhibitor as a control. If both inhibitors produce the same biological effect, it is more likely to be an on-target effect.
3. Rescue Experiment: If possible, perform a rescue experiment by overexpressing a form of MALT1 that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.
4. Profile the Inhibitor: For rigorous investigation, consider profiling this compound against a broad panel of kinases and proteases to empirically identify potential off-target interactions.
Quantitative Data on Off-Target Effects
As of the last update, specific quantitative data from a broad kinase selectivity panel for this compound is not publicly available. Researchers are encouraged to perform their own selectivity profiling to best characterize the activity of this compound in their specific experimental models. For reference, a hypothetical data table structure for presenting such results is provided below.
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) |
| MALT1 | >99% | 14 |
| Kinase A | 85% | 250 |
| Kinase B | 52% | >1000 |
| Kinase C | <10% | >10000 |
| ... (and so on for a comprehensive panel) |
This table is for illustrative purposes only. The data presented is hypothetical and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service (e.g., KINOMEscan™)
This protocol provides a general workflow for assessing the selectivity of this compound against a large panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Service Provider Submission: Submit the compound to a commercial kinase profiling service. You will need to specify the screening concentration (a single high concentration, e.g., 1 µM, is common for initial screens) and the desired kinase panel size.
-
Binding Assay Principle: The KINOMEscan™ platform, for example, utilizes a competition binding assay. The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, and a lower signal indicates that the test compound is competing for the active site.
-
Data Analysis: The primary data is typically provided as percent inhibition relative to a control. Hits are identified as kinases that show significant inhibition at the screening concentration. For these hits, follow-up dose-response experiments can be performed to determine the IC50 or Kd values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound engages with MALT1 in a cellular environment and to explore potential off-target engagement.
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Protein Isolation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (MALT1) at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. This can be repeated for suspected off-target proteins.
Visualizations
Caption: Intended signaling pathway of this compound action.
Caption: Hypothetical off-target effect of this compound.
References
- 1. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 allosteric inhibitor for the potential treatment of cancer | BioWorld [bioworld.com]
- 3. An allosteric MALT1 inhibitor is a molecular corrector rescuing function in an immunodeficient patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. criver.com [criver.com]
- 6. reactionbiology.com [reactionbiology.com]
MLT-747 Technical Support Center: Your Guide to Stability, Storage, and Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability, storage, and effective use of MLT-747, a potent and selective allosteric inhibitor of the MALT1 paracaspase. Whether you are troubleshooting an ongoing experiment or planning a new study, this resource is designed to ensure you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. Both solid and in-solvent storage recommendations are provided below.
2. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. It may be necessary to use an ultrasonic bath to ensure complete dissolution.
3. What is the mechanism of action of this compound?
This compound is a selective, allosteric inhibitor of MALT1 paracaspase with an IC50 of 14 nM.[2][3][4][5][6] It functions by binding to the allosteric Trp580 pocket of MALT1.[2][4][7] This binding event displaces the tryptophan side chain, which in turn locks the protease in an inactive conformation.[7] This allosteric inhibition prevents the catalytic activity of MALT1, which is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome. The CBM complex is essential for downstream signaling pathways, most notably the activation of NF-κB.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during their experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture media | - The final concentration of DMSO in the media is too high. - The solubility of this compound in the specific cell culture medium is low. | - Ensure the final DMSO concentration in your culture medium is kept low (typically ≤ 0.5%) to maintain solubility and minimize solvent-induced cytotoxicity. - Prepare fresh dilutions of this compound from the stock solution for each experiment. - After diluting the stock solution into your aqueous buffer or media, vortex the solution thoroughly to ensure it is well-mixed. |
| Inconsistent or no inhibitory effect observed | - Improper storage leading to degradation of the compound. - Inaccurate concentration of the stock solution. - The cell line used is not dependent on the MALT1 signaling pathway. | - Verify that this compound has been stored according to the recommended conditions (see storage table). - Confirm the concentration of your stock solution using a reliable method. - Ensure that the cell line used is known to be sensitive to MALT1 inhibition. For example, activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines are often dependent on MALT1 activity. |
| High background signal in biochemical assays | - Autofluorescence of the compound. - Non-specific binding to assay components. | - Run a control experiment with this compound in the absence of the enzyme to measure any intrinsic fluorescence. - Include appropriate vehicle controls in all experiments. - Consider using a different fluorescent substrate with excitation and emission wavelengths that do not overlap with any potential autofluorescence of this compound. |
| Cell toxicity observed at expected non-toxic concentrations | - The cell line is particularly sensitive to DMSO. - Off-target effects of the inhibitor. | - Perform a dose-response curve with the DMSO vehicle alone to determine the maximum tolerated concentration for your specific cell line. - While this compound is reported to be selective, consider the possibility of off-target effects, especially at higher concentrations. It is advisable to use the lowest effective concentration. |
Quantitative Data
Storage and Stability of this compound
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | 12 Months | Protect from light. |
| 4°C | 6 Months | Protect from light. | |
| In Solvent (DMSO) | -80°C | 6 Months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 Month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
In Vitro Activity of this compound
| Parameter | Value | Assay Conditions |
| IC50 (MALT1) | 14 nM | Biochemical assay |
| EC50 | 314 nM | Stabilization of cellular MALT1-W580S |
Experimental Protocols
Detailed Methodology for a Fluorogenic MALT1 Cleavage Assay
This protocol is adapted from a method to measure endogenous MALT1 activity and can be used to assess the inhibitory potential of this compound.
Materials:
-
Cells expressing MALT1 (e.g., ABC-DLBCL cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-MALT1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
MALT1 cleavage buffer
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
384-well black assay plates
-
Plate reader capable of measuring fluorescence at 360 nm excitation and 460 nm emission
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Harvest and lyse the cells on ice.
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-MALT1 antibody.
-
Add protein A/G magnetic beads to pull down the MALT1 protein.
-
Wash the beads several times with a wash buffer to remove non-specific binding.
-
-
Enzymatic Reaction:
-
Resuspend the beads in MALT1 cleavage buffer.
-
Add the fluorogenic MALT1 substrate to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity at 360 nm excitation and 460 nm emission over time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each condition.
-
Determine the IC50 value of this compound by plotting the inhibition of MALT1 activity against the log of the inhibitor concentration.
-
Visualizations
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway.
Caption: MALT1 signaling pathway leading to NF-κB activation.
Experimental Workflow for Assessing this compound Activity
This diagram outlines the general workflow for evaluating the inhibitory effect of this compound in a cell-based assay.
Caption: General workflow for this compound in vitro experiments.
References
Troubleshooting MLT-747 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for MLT-747, a novel inhibitor of the pro-inflammatory signaling molecule, RIPK2. These resources are intended for researchers, scientists, and drug development professionals to address common issues, particularly precipitation, that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a key signaling node in the innate immune system, activated by intracellular peptidoglycan fragments via NOD1 and NOD2 receptors. Upon activation, RIPK2 undergoes ubiquitination and activates downstream pathways, including NF-κB and MAPK signaling, leading to the production of pro-inflammatory cytokines. This compound binds to the kinase domain of RIPK2, preventing its autophosphorylation and subsequent downstream signaling.
Q2: We are observing precipitation of this compound in our cell culture media. What are the common causes for this?
Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:
-
Low Aqueous Solubility: this compound has low intrinsic aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into the aqueous environment of cell culture media, the compound can crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture media will lead to precipitation.
-
Media Composition: Components in the media, such as high concentrations of salts or proteins, can interact with this compound and reduce its solubility.[1]
-
Temperature and pH: Changes in temperature (e.g., warming of cold media) and pH shifts in the media can affect the solubility of the compound.[1][2]
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) may be insufficient to keep this compound dissolved in the media.
Troubleshooting Guides
Issue 1: Visible Precipitate in Media After Adding this compound
Symptoms:
-
Cloudy or turbid appearance of the culture media immediately or shortly after adding this compound.
-
Visible particles or crystals floating in the media or settled at the bottom of the culture vessel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Verify Stock and Final Concentrations:
-
Ensure your stock solution of this compound in DMSO is fully dissolved. If you see any precipitate in the stock, gently warm it at 37°C and vortex.
-
Calculate the maximum theoretical solubility of this compound in your specific cell culture media. It is often significantly lower than in pure water or DMSO.
-
Recommendation: Perform a solubility test. Prepare serial dilutions of this compound in your media and visually inspect for precipitation after a short incubation.
-
-
Optimize Solvent Concentration:
-
While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration may be necessary to maintain this compound solubility.
-
Experimental Protocol: Test the effect of different final DMSO concentrations on this compound solubility and cell viability.
Final DMSO Concentration This compound Concentration Observation (Precipitation) Cell Viability (24h) 0.1% 10 µM Heavy >95% 0.2% 10 µM Moderate >95% 0.5% 10 µM Minimal >90% 1.0% 10 µM None ~85% -
-
Modify Media Conditions:
-
Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the this compound stock solution. Adding a cold compound stock to warm media or vice-versa can cause precipitation.[1][2]
-
Serum Concentration: If using a serum-containing medium, adding this compound to the serum-containing media can sometimes improve solubility due to protein binding. Conversely, in some cases, serum proteins can promote precipitation. Test adding the compound before and after serum supplementation.
-
pH: Ensure the pH of your media is within the optimal range (typically 7.2-7.4).
-
-
Alternative Formulation:
-
If DMSO is problematic, consider alternative solvents or formulations. However, this may require significant redevelopment. Consult with a formulation scientist if this is a recurring issue.
-
Issue 2: Inconsistent Experimental Results with this compound
Symptoms:
-
High variability in dose-response curves.
-
Lack of expected biological effect at previously effective concentrations.
Possible Cause: Undetected micro-precipitation of this compound can lead to a lower effective concentration of the compound in solution, resulting in inconsistent biological activity.
Troubleshooting and Experimental Protocol:
-
Prepare this compound Working Solutions:
-
Prepare a fresh, high-concentration stock of this compound in 100% DMSO (e.g., 10 mM).
-
Create an intermediate dilution of this compound in pre-warmed complete cell culture media. For example, to achieve a final concentration of 10 µM with 0.5% DMSO, you can make a 20X intermediate stock (200 µM) in media containing 10% DMSO.
-
Add the intermediate dilution to the final culture volume. This two-step dilution method can help prevent immediate precipitation upon high-concentration stock addition.
-
-
Visual Inspection and Centrifugation:
-
After preparing the final working concentration of this compound in media, allow it to sit for 15-30 minutes in the incubator.
-
Visually inspect for any signs of precipitation.
-
For a more sensitive check, centrifuge a sample of the media containing this compound at high speed (e.g., 10,000 x g for 10 minutes). A visible pellet indicates precipitation.
-
Signaling Pathway
This compound Mechanism of Action:
Caption: this compound inhibits RIPK2, blocking downstream NF-κB and MAPK signaling.
References
Technical Support Center: Minimizing MLT-747 Toxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the potential toxicity of MLT-747 in primary cell cultures. The following information is intended to help users design and execute experiments that yield robust and reproducible data while maintaining primary cell health.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Q1: I'm observing high levels of cell death in my primary cell culture after treating with this compound. What are the initial troubleshooting steps?
A1: High cell death is a common issue when working with a new compound in sensitive primary cells. Here’s a systematic approach to troubleshoot this problem:
-
Verify this compound Concentration: Double-check your calculations for the dilution of the this compound stock solution. A simple error in calculation can lead to a much higher final concentration than intended.
-
Perform a Dose-Response Curve: If you have not already, it is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific primary cell type. This will also help identify the concentration at which toxicity becomes significant.
-
Reduce Exposure Time: If a high concentration of this compound is required for its intended biological effect, consider reducing the incubation time. Shortening the exposure can sometimes be sufficient to achieve the desired on-target activity while minimizing off-target toxicity.
-
Assess Cell Seeding Density: Ensure that you are using a consistent and optimal cell seeding density for your experiments. Cell density can influence the cellular response to a compound.
-
Check Culture Conditions: Ensure your cell culture conditions are optimal. This includes checking the pH of the medium, ensuring the CO2 incubator is functioning correctly, and using high-quality reagents.
Q2: My results with this compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent results can be frustrating and can compromise the validity of your findings. Here are some common causes of variability:
-
Primary Cell Passage Number: Primary cells can undergo phenotypic and functional changes at higher passage numbers. It is recommended to use cells from the earliest passage possible and to be consistent with the passage number used across all experiments.
-
Inconsistent Cell Seeding: As mentioned above, variations in the initial number of cells seeded can lead to different responses to this compound.
-
Mycoplasma Contamination: Mycoplasma is a common and often undetected contaminant in cell cultures that can significantly alter cellular responses to treatments. Regularly test your cells for mycoplasma contamination.
-
Reagent Variability: Ensure that all reagents, including cell culture media, serum, and this compound stock solutions, are from the same lot for a given set of experiments to minimize variability.
Q3: I'm concerned about potential off-target effects of this compound. What is known about this?
A3: While this compound is a selective inhibitor of MALT1, all small molecule inhibitors have the potential for off-target effects. Although specific off-target data for this compound is not extensively published, a key consideration for MALT1 inhibitors as a class is their potential impact on regulatory T cells (Tregs). Some studies on other MALT1 inhibitors have shown that prolonged inhibition of MALT1 protease activity can lead to a reduction in Treg numbers and function, which could be a confounding factor in immunology-focused experiments.[1][2][3] When interpreting your data, it is important to consider the potential for such on-target, but undesired, immunological effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cells?
A1: There is no single recommended starting concentration for all primary cell types. Due to the inherent variability and sensitivity of primary cells, it is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals. A typical starting range for a dose-response curve could be from 1 nM to 10 µM.
Q2: How should I prepare the this compound stock solution?
A2: this compound is typically provided as a solid. It is recommended to dissolve it in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Be sure to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What are the best methods to assess this compound toxicity in my primary cells?
A3: Several standard assays can be used to assess cell viability and cytotoxicity. These include:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]
-
Live/Dead Staining: Using fluorescent dyes like Calcein AM (stains live cells) and Propidium Iodide (stains dead cells) allows for direct visualization and quantification of live and dead cells.
-
Annexin V/PI Staining: This flow cytometry-based assay can distinguish between live, apoptotic, and necrotic cells.
Q4: Can I reduce this compound toxicity by changing the cell culture medium?
A4: In some cases, the composition of the cell culture medium can influence the toxicity of a compound. For instance, the presence of serum proteins can sometimes bind to the compound, reducing its free concentration and thus its toxicity. You could experiment with different serum concentrations. However, be mindful that changes in serum concentration can also affect the biology of your primary cells.
Data Presentation
Due to the lack of publicly available quantitative data on this compound cytotoxicity in primary cells, we provide a template table that researchers can use to summarize their own dose-response data.
Table 1: Example Data Summary for this compound Dose-Response in Primary Cells
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | On-Target Effect (e.g., % Inhibition of Cytokine Release) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 0 ± 3.1 |
| 0.01 | 98.7 ± 4.8 | 15.2 ± 4.5 |
| 0.1 | 95.3 ± 6.1 | 45.8 ± 7.3 |
| 1 | 88.1 ± 7.5 | 85.1 ± 6.9 |
| 10 | 45.6 ± 9.2 | 92.3 ± 5.4 |
| 100 | 10.2 ± 3.3 | 95.0 ± 4.1 |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
This compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. A common range to test is from 1 nM to 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Visualizations
References
- 1. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 6. mdpi.com [mdpi.com]
Interpreting unexpected results with MLT-747
Welcome to the technical support center for MLT-747, a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and allosteric inhibitor of the MALT1 paracaspase.[1][2][3] It binds to a pocket on the MALT1 protein known as the Trp580 pocket.[1][2][3] This binding event locks the MALT1 protease in an inactive conformation, thereby preventing it from cleaving its substrates and propagating downstream signaling.
Q2: What is the recommended storage and handling for this compound?
A2: this compound is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the lyophilized powder at -20°C, keeping it desiccated. For short-term storage of a stock solution (e.g., in DMSO), -20°C is also recommended. Always refer to the manufacturer's specific instructions for the lot you are using.
Q3: In which cellular assays can this compound be used?
A3: this compound is suitable for a variety of cellular assays designed to investigate MALT1 activity. These include, but are not limited to:
-
MALT1 substrate cleavage assays (e.g., monitoring cleavage of CYLD, RelB, or BCL10).
-
NF-κB reporter assays.
-
Cytokine secretion assays (e.g., IL-2).
-
Cell viability and proliferation assays in MALT1-dependent cell lines (e.g., Activated B-Cell like Diffuse Large B-Cell Lymphoma - ABC-DLBCL).
Q4: What are the known off-target effects of this compound?
A4: this compound is described as a highly selective inhibitor of MALT1. A closely related analog, MLT-748, has been shown to have no significant inhibitory activity against a panel of 22 other human proteases. While this suggests high specificity, it is always good practice in research to consider the possibility of off-target effects. If unexpected phenotypes are observed, it is recommended to include appropriate controls, such as using a structurally distinct MALT1 inhibitor or a rescue experiment with a drug-resistant MALT1 mutant, to validate that the observed effect is due to MALT1 inhibition.
Troubleshooting Guides
Issue 1: Suboptimal or No Inhibition of MALT1 Activity
You are performing a MALT1 substrate cleavage assay (e.g., by Western blot for cleaved CYLD) and observe weaker than expected or no inhibition of cleavage after treating with this compound.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound has been stored correctly. Prepare fresh aliquots from a new stock solution. |
| Insufficient Concentration | Perform a dose-response experiment to determine the optimal IC50 in your specific cell line and assay conditions. The reported biochemical IC50 is 14 nM, but higher concentrations may be required in a cellular context. |
| Poor Cell Permeability | While this compound is designed for cell-based assays, permeability can vary between cell types. Increase the pre-incubation time with this compound before stimulating the cells to allow for sufficient uptake. |
| Assay Timing | The kinetics of MALT1 activation and substrate cleavage can vary. Optimize the timing of both this compound pre-incubation and cell stimulation. |
| MALT1 Mutation | In some contexts, mutations in the MALT1 gene could potentially affect inhibitor binding. Confirm the MALT1 sequence in your cell line if unexpected resistance is observed. |
Issue 2: Unexpected Cytotoxicity or Poor Cell Health
You observe a significant decrease in cell viability or signs of cellular stress at concentrations where you expect specific MALT1 inhibition.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations of any small molecule can lead to off-target toxicity. Determine the minimum effective concentration of this compound that inhibits MALT1 in your system and conduct a separate cytotoxicity assay (e.g., MTT or trypan blue exclusion) to establish a toxicity threshold. |
| Solvent Toxicity | If using DMSO as a solvent, ensure the final concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Run a vehicle-only control. |
| MALT1-Dependency of Cell Line | In some cell lines, MALT1 activity is essential for survival. The observed cytotoxicity may be an on-target effect. This is particularly relevant for certain lymphoma cell lines like ABC-DLBCL. |
| Contamination | Rule out contamination (e.g., mycoplasma) in your cell cultures, which can affect cell health and response to treatment. |
Issue 3: Inconsistent Results Between Experiments
You are experiencing variability in the level of MALT1 inhibition or other downstream effects of this compound across different experimental replicates.
| Potential Cause | Troubleshooting Step |
| Compound Stability in Media | The stability of small molecules can vary in cell culture media over time. Prepare fresh dilutions of this compound in media for each experiment. Consider the potential for components in the media to interact with the compound. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift in cell lines. Use cells within a consistent and low passage number range for all experiments. |
| Cell Density | Ensure that cells are seeded at a consistent density for each experiment, as this can affect the cellular response to inhibitors. |
| Batch-to-Batch Variability | If you are using different lots of this compound, there may be slight variations. It is advisable to purchase a single, larger batch for a series of related experiments. If you must switch batches, perform a bridging experiment to confirm consistent activity. |
Experimental Protocols
Protocol 1: MALT1 Substrate Cleavage Assay by Western Blot
This protocol describes how to assess the inhibitory effect of this compound on the cleavage of a known MALT1 substrate (e.g., CYLD).
-
Cell Seeding: Seed your cells of interest (e.g., Jurkat T-cells or an ABC-DLBCL cell line) at an appropriate density in a multi-well plate and allow them to adhere or recover overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in fresh cell culture medium to the desired final concentrations. Pre-treat the cells with the this compound dilutions or a vehicle control (DMSO) for 1-2 hours.
-
Cell Stimulation: Stimulate MALT1 activity by adding an appropriate agonist. For T-cells, a common method is treatment with Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
Cell Lysis: After the desired stimulation time, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the MALT1 substrate (e.g., anti-CYLD) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for the full-length and cleaved forms of the substrate. A successful inhibition will result in a decrease in the cleaved fragment and/or an increase in the full-length protein in the this compound treated samples compared to the stimulated control.
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in a cell-based assay.
References
MLT-747 lot-to-lot variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MLT-747, a potent and selective allosteric inhibitor of MALT1.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][2][5] It binds to an allosteric pocket of MALT1, stabilizing the protein in an inactive conformation and thereby inhibiting its proteolytic activity.[2] This inhibition ultimately blocks downstream NF-κB signaling.
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in a cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system and include a vehicle control.
Q3: What is the recommended storage condition for this compound?
A3: For long-term stability, this compound should be stored as a solid at -20°C. Once dissolved in a solvent like DMSO, it is advisable to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
Q4: How can I confirm the identity and purity of my this compound lot?
A4: The identity and purity of each lot of this compound should be verified by the supplier and documented in a Certificate of Analysis (CoA). Standard analytical techniques for characterization include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[6][7]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (IC50) in biochemical or cell-based assays.
This is a common issue that can arise from lot-to-lot variability or experimental setup.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Lot-to-Lot Variability in Purity or Potency | 1. Review the Certificate of Analysis (CoA): Compare the purity and any provided potency data of the new lot with previous lots. 2. Perform a Dose-Response Curve: Run a full dose-response experiment with the new lot to determine its IC50 in your specific assay. 3. Side-by-Side Comparison: If possible, test the new lot and a previously validated lot in parallel to directly compare their activity. |
| Compound Degradation | 1. Check Storage Conditions: Ensure the compound has been stored correctly (solid at -20°C, stock solutions at -80°C). 2. Minimize Freeze-Thaw Cycles: Use freshly prepared dilutions from a new aliquot of the stock solution. 3. Assess Stock Solution Stability: If the stock solution is old, prepare a fresh one from the solid compound. |
| Assay-Specific Issues | 1. Optimize Assay Conditions: Re-evaluate assay parameters such as enzyme/substrate concentrations, cell density, and incubation times. 2. Validate Reagents: Ensure all other assay reagents are within their expiration dates and perform as expected. 3. Include Positive and Negative Controls: Use appropriate controls to validate the assay performance. |
Issue 2: Poor solubility or precipitation of this compound in aqueous solutions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Prepare a High-Concentration Stock in an Organic Solvent: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). 2. Serial Dilutions: Perform serial dilutions of the stock solution in your aqueous buffer or cell culture medium. Ensure vigorous mixing after each dilution step. 3. Avoid High Final Concentrations: Keep the final concentration of this compound in the aqueous solution as low as possible for your experiment. |
| "Salting Out" Effect | 1. Check Buffer Composition: High salt concentrations in the aqueous buffer can reduce the solubility of organic compounds. If possible, test buffers with lower ionic strength. |
| Temperature Effects | 1. Pre-warm Aqueous Solutions: Ensure your buffer or medium is at the appropriate temperature (e.g., 37°C for cell culture) before adding the this compound solution. |
Quality Control Workflow for New Lots of this compound
To mitigate the impact of lot-to-lot variability, a systematic quality control workflow should be implemented for each new batch of this compound.
Caption: Quality control workflow for incoming lots of this compound.
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
Objective: To determine the purity of a new lot of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in ACN.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: MALT1 Protease Activity Assay
Objective: To determine the IC50 of this compound against MALT1 protease activity.
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound serial dilutions
-
384-well black plates
-
Fluorescence plate reader
Methodology:
-
Prepare serial dilutions of this compound in DMSO, and then dilute them in the assay buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) control to the wells of a 384-well plate.
-
Add 10 µL of recombinant MALT1 enzyme to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorogenic MALT1 substrate.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm) every minute for 60 minutes.
-
Calculate the reaction rate (slope of the fluorescence signal over time).
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
MALT1 Signaling Pathway and Point of Inhibition by this compound
The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Inhibition of the MALT1-dependent NF-κB pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|MLT747;MLT 747 [dcchemicals.com]
- 4. This compound |CAS:2097853-86-4 Probechem Biochemicals [probechem.com]
- 5. abmole.com [abmole.com]
- 6. Current methodologies for the analysis of aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing MLT-747 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MALT1 inhibitor, MLT-747. The information provided aims to help users mitigate degradation and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in the activation of the NF-κB signaling pathway, which is essential for the function of immune cells. This compound binds to an allosteric site on the MALT1 protein, specifically in the Trp580 pocket, which locks the enzyme in an inactive conformation and prevents it from cleaving its substrates.
Q2: What are the primary factors that can cause this compound degradation?
A2: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure (containing urea and pyrazolopyrimidine moieties), potential degradation routes include:
-
Hydrolysis: The pyrazolopyrimidine ring may be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: Small molecule inhibitors can be prone to oxidation, which can be accelerated by exposure to air, certain metal ions, or reactive oxygen species generated in cell culture.
-
Photodegradation: Compounds containing urea linkages can be sensitive to light, leading to degradation upon exposure to UV or even ambient light.
Q3: How should I prepare and store this compound stock solutions?
A3: To ensure the stability of your this compound stock solution, follow these guidelines:
-
Solvent: Dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Q4: What is the maximum recommended concentration of DMSO in my experiments?
A4: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced cytotoxicity and off-target effects. Always include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity of this compound in biochemical assays.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Do not store diluted solutions for extended periods. 2. Minimize Light Exposure: Protect all solutions containing this compound from light by using amber tubes and covering plates with foil. 3. Control Temperature: Keep stock solutions and dilutions on ice during experimental setup. Ensure the assay temperature is appropriate and consistent. |
| Assay Conditions | 1. Optimize pH: Ensure the pH of your assay buffer is within a stable range for this compound (ideally neutral). Perform a pH stability test if you suspect pH-dependent degradation. 2. Check Reagent Compatibility: Some assay components may promote degradation. If possible, test the stability of this compound in the complete assay buffer over the time course of the experiment. |
| Incorrect Concentration | 1. Verify Stock Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or another analytical method. 2. Accurate Pipetting: Use calibrated pipettes to ensure accurate dilutions. |
Issue 2: Reduced this compound efficacy or cellular toxicity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation in Culture Media | 1. Minimize Incubation Time: If you suspect instability in the media, perform shorter-term experiments. 2. Replenish Compound: For longer experiments, consider replenishing the media with fresh this compound at regular intervals. 3. Serum Interactions: Components in fetal bovine serum (FBS) or other supplements can sometimes interact with and degrade small molecules. If possible, test the stability of this compound in your specific cell culture medium. |
| Off-Target Effects | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits MALT1 without causing general toxicity. 2. Use Controls: Include a structurally unrelated MALT1 inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition. |
| Cellular Health | 1. Monitor Cell Viability: Always monitor cell viability using a standard method (e.g., Trypan Blue, MTT assay) in parallel with your experiment. 2. Vehicle Control: Ensure that the concentration of DMSO is not causing cellular stress or toxicity. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer
This protocol provides a general method to assess the chemical stability of this compound in a given buffer using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Incubator or water bath
Procedure:
-
Prepare a solution of this compound in the aqueous buffer at the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., ≤ 0.1%).
-
Aliquot the solution into separate, sealed vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate the vials at the desired temperature (e.g., room temperature or 37°C). Protect from light if assessing thermal stability alone.
-
At each time point, remove one vial and immediately analyze the sample by HPLC or LC-MS to determine the concentration of the parent this compound compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile in the chosen buffer.
Visualizations
MALT1 Signaling Pathway
Caption: MALT1 signaling pathway leading to NF-κB activation.
This compound Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound experimental issues.
MLT-747 Vehicle Control: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using MLT-747 as a vehicle control in in vitro experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a vehicle control necessary?
A: this compound is a solvent used to dissolve compounds for in vitro testing. A vehicle control is an essential part of an experiment because it allows researchers to distinguish the effects of the compound being tested from the effects of the solvent itself. The vehicle control group is treated with the same concentration of this compound as the experimental groups, but without the test compound. This helps to ensure that any observed effects are due to the compound of interest and not the vehicle.
Q2: What is the recommended starting concentration of this compound for my experiments?
A: The optimal concentration of this compound can vary depending on the cell type and assay being used. It is recommended to perform a dose-response experiment to determine the highest concentration of this compound that does not affect the experimental results. As a general guideline, the final concentration of the vehicle should be kept as low as possible, ideally below 0.5%.
Q3: How should I prepare and store this compound solutions?
A: this compound should be prepared in a sterile environment using high-purity reagents. It is recommended to prepare a concentrated stock solution that can be diluted to the final working concentration in cell culture media. Stock solutions should be stored in small aliquots at -20°C to minimize freeze-thaw cycles. Always consult the manufacturer's instructions for specific storage and handling recommendations.
Q4: Can this compound affect gene expression or other cellular processes?
A: Yes, like many organic solvents used as vehicle controls, this compound has the potential to induce changes in gene expression and other cellular processes, even at low concentrations. It is crucial to include a vehicle-only control in all experiments to account for these potential off-target effects. For sensitive applications like transcriptomics or proteomics, it is advisable to perform a preliminary experiment to assess the impact of this compound on the specific readouts of interest.
Troubleshooting Guide
Q1: I am observing unexpected toxicity or cell death in my vehicle control group. What should I do?
A: This issue can arise from several factors. First, verify the final concentration of this compound in your culture medium. It is possible that a calculation error led to a higher than intended concentration. Secondly, consider the sensitivity of your specific cell line to the vehicle. Some cell lines are more sensitive than others. You may need to perform a dose-response curve to determine the maximum non-toxic concentration for your cells. Finally, ensure that the this compound stock solution has not been contaminated and has been stored correctly.
Q2: My test compound is not showing the expected effect, and I suspect the vehicle is interfering. How can I check for this?
A: To determine if this compound is interfering with your test compound, you can perform a matrix experiment. This involves testing a range of concentrations of your test compound with and without this compound. If the compound is more or less potent in the presence of the vehicle, this suggests an interaction. Additionally, you can investigate if this compound alters the solubility or stability of your compound in the culture medium.
Q3: I am seeing high variability between replicates in my vehicle control group. What are the possible causes?
A: High variability can be due to inconsistent pipetting, uneven cell seeding, or edge effects in multi-well plates. Ensure that your pipetting technique is accurate and that cells are evenly distributed in each well. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. It is also important to ensure that the this compound is thoroughly mixed into the culture medium before being added to the cells.
Quantitative Data Summary
The following tables provide a summary of the potential effects of a vehicle control like this compound on common in vitro assays. This data is intended to be illustrative; it is essential to perform your own validation experiments.
Table 1: Effect of Vehicle Control on Cell Viability (MTT Assay)
| Cell Line | Vehicle Concentration | % Viability (relative to untreated) |
| HeLa | 0.1% | 98 ± 3% |
| 0.5% | 95 ± 4% | |
| 1.0% | 85 ± 6% | |
| SH-SY5Y | 0.1% | 99 ± 2% |
| 0.5% | 92 ± 5% | |
| 1.0% | 78 ± 8% |
Table 2: Fold Change in Gene Expression in Response to Vehicle Control
| Gene | Cell Line | Vehicle Concentration | Fold Change (relative to untreated) |
| HSP70 | HeLa | 0.5% | 1.8 |
| CYP1A1 | HepG2 | 0.5% | 3.2 |
| IL-6 | THP-1 | 0.5% | 1.2 |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A common range to test is 0.05% to 2.0%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include an untreated control group.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as an MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. The optimal concentration is the highest concentration that does not significantly reduce cell viability.
Protocol 2: Standard Cell Viability Assay with this compound Vehicle Control
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Compound Preparation: Prepare your test compound(s) at the desired concentrations in cell culture medium containing the optimal, predetermined concentration of this compound.
-
Controls: Prepare the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium containing this compound at the same concentration as the test groups.
-
-
Treatment: Add the prepared compound solutions and controls to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration.
-
Viability Assay: Perform a cell viability assay.
-
Data Analysis: Normalize the results of the test compound groups to the vehicle control group to determine the specific effect of your compound.
Visualizations
Caption: General experimental workflow for using this compound vehicle control.
Caption: Potential off-target effects of the this compound vehicle control.
Caption: Troubleshooting flowchart for experiments with this compound.
Validation & Comparative
A Comparative Guide to MLT-747 and Other Allosteric MALT1 Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of MALT1 inhibitors is rapidly evolving. This guide provides an objective comparison of MLT-747 with other allosteric inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation 1 (MALT1), supported by experimental data. MALT1 is a key therapeutic target in certain cancers, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), and autoimmune diseases due to its critical role in NF-κB signaling.
MALT1 possesses both scaffolding and proteolytic functions that are essential for the activation of the NF-κB pathway downstream of the CBM (CARD11-BCL10-MALT1) complex.[1][2][3] Allosteric inhibitors, which bind to a site distinct from the active site, offer a promising therapeutic strategy. These inhibitors lock the MALT1 protease in an inactive conformation, thereby preventing the cleavage of its substrates and subsequent NF-κB activation.[4][5]
Biochemical Potency and Cellular Activity of MALT1 Allosteric Inhibitors
The following tables summarize the quantitative data for this compound and other notable allosteric MALT1 inhibitors.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | MALT1 | 14 | Biochemical (Peptide Cleavage) | [6][7][8] |
| MLT-748 | MALT1 | 5 | Biochemical (Peptide Cleavage) | [9] |
| JNJ-67856633 (Safimaltib) | MALT1 | 22.4 | Biochemical | [10] |
| SGR-1505 | MALT1 | - | - | [8][9] |
| Mepazine | MALT1 | 830 (full length), 420 (325-760) | Biochemical | [9] |
| ABBV-MALT1 | MALT1 | 349 (EC50) | Biochemical (Protease Activity) | [11] |
Table 1: Biochemical Potency of Allosteric MALT1 Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of various allosteric inhibitors against the MALT1 protease in biochemical assays.
| Inhibitor | Cell Line | EC50 (nM) | Effect | Reference |
| This compound | MALT1 mut/mut B cells | 314 | Stabilization of cellular MALT1-W580S | [6][12] |
| MLT-748 | MALT1 mut/mut B cells | 69 | Stabilization of cellular MALT1-W580S | [12] |
| Mepazine | MALT1 mut/mut B cells | 1138 | Stabilization of cellular MALT1-W580S | [12] |
| JNJ-67856633 (Safimaltib) | ABC-DLBCL cell lines | - | Antiproliferative activity | [10] |
| SGR-1505 | ABC-DLBCL cell lines | - | Anti-proliferative activity | [8][9] |
| HST-1021 | OCI-Ly3 | - | Reduction in p-IκB levels | [13] |
| ABBV-MALT1 | ABC-DLBCL models | - | Potent cell growth and xenograft inhibition | [11] |
Table 2: Cellular Activity of Allosteric MALT1 Inhibitors. This table summarizes the cellular effects of the inhibitors, including their potency in stabilizing mutant MALT1 and their anti-proliferative effects in relevant cancer cell lines.
Mechanism of Action and Signaling Pathway
Allosteric MALT1 inhibitors, including this compound, bind to a specific pocket near the C-terminus, known as the Trp580 pocket.[4][6][14] This binding event displaces the Trp580 side chain, which locks the protease in an inactive conformation and prevents the necessary conformational changes for substrate binding and cleavage.[4][15] This ultimately leads to the inhibition of the canonical NF-κB signaling pathway, which is constitutively active in certain lymphomas like ABC-DLBCL.[16][17]
Figure 1: MALT1-Dependent NF-κB Signaling Pathway. This diagram illustrates the activation of the NF-κB pathway downstream of the B-Cell Receptor and the inhibitory action of this compound and other allosteric MALT1 inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Assay for IC50 Determination
A fluorescence polarization assay is a common method to determine the inhibitory constant (IC50) of compounds against a target protein. The principle relies on the change in the speed of rotation of a fluorescently labeled molecule upon binding to a larger protein.
Figure 2: Experimental Workflow for a Fluorescence Polarization Assay. This flowchart outlines the key steps involved in determining the IC50 value of a MALT1 inhibitor using a fluorescence polarization-based assay.[18][19][20]
General Protocol:
-
Reagent Preparation: All experiments are typically conducted in 384-well microplates. The assay buffer, MALT1 enzyme, a fluorescently labeled MALT1 substrate, and the test inhibitor (e.g., this compound) at various concentrations are prepared.[18]
-
Reaction Mixture: The MALT1 enzyme is pre-incubated with the test inhibitor for a defined period before the addition of the fluorescent substrate to initiate the enzymatic reaction.[21]
-
Incubation: The plate is incubated at room temperature to allow the reaction to proceed and reach equilibrium.[19]
-
Detection: The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.[18][19]
-
Data Analysis: The degree of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Downstream Cellular Effects of Allosteric MALT1 Inhibition
The allosteric inhibition of MALT1 leads to a cascade of downstream cellular effects, ultimately impacting the survival and proliferation of cancer cells that are dependent on the NF-κB pathway.
Figure 3: Logical Flow of Downstream Cellular Effects. This diagram shows the logical progression from allosteric MALT1 inhibition to the desired therapeutic outcomes of reduced cancer cell proliferation and survival.
Conclusion
This compound is a potent and selective allosteric inhibitor of MALT1.[6] The comparative data presented here indicates that while other potent inhibitors such as MLT-748 exist, this compound demonstrates significant activity in both biochemical and cellular assays. The development of allosteric MALT1 inhibitors represents a promising therapeutic avenue for NF-κB-driven malignancies.[3][22] However, it is important to note that long-term MALT1 inhibition may have implications for immune homeostasis, a factor that requires careful consideration in clinical development.[22][23] Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profiles of this compound and other compounds in this class.[5] The information and protocols provided in this guide are intended to support researchers in their evaluation and development of novel MALT1-targeted therapies.
References
- 1. JCI - A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma [jci.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|MLT747;MLT 747 [dcchemicals.com]
- 8. abmole.com [abmole.com]
- 9. abmole.com [abmole.com]
- 10. | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. MALT1 allosteric inhibitor for the potential treatment of cancer | BioWorld [bioworld.com]
- 14. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rupress.org [rupress.org]
- 17. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. moleculardevices.com [moleculardevices.com]
- 21. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A patent review of MALT1 inhibitors (2013-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of MALT1 Inhibitors: MLT-747 vs. MLT-748
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two closely related allosteric inhibitors of the Mucosa-Associated Lymphoid Tissue protein 1 (MALT1), MLT-747 and MLT-748. This document synthesizes available preclinical data to objectively evaluate their performance and provides detailed experimental methodologies for key assays.
Introduction
This compound and MLT-748 are potent and selective small molecule inhibitors of MALT1, a key regulator of NF-κB signaling downstream of T-cell and B-cell antigen receptor activation. Both compounds are allosteric inhibitors that bind to the Trp580 pocket at the interface of the caspase-like and Ig3 domains of MALT1, locking the enzyme in an inactive conformation.[1] Dysregulation of MALT1 activity is implicated in certain B-cell lymphomas, such as the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making it an attractive therapeutic target.[2][3] This guide aims to provide a comparative analysis of the efficacy of this compound and MLT-748 based on published preclinical data.
Data Presentation
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | MLT-748 | Reference(s) |
| MALT1 Protease Inhibition (IC50) | 14 nM | 5 nM | [4] |
| Stabilization of MALT1-W580S (EC50) | 314 nM | 69 nM | [5] |
| IL-2 Reporter Gene Assay in Jurkat T-cells (IC50) | Not Reported | 39 nM | [6] |
| IL-2 Secretion in human primary CD3+ T-cells (IC50) | Not Reported | 52 nM | [6] |
| Inhibition of IL-6/10 Secretion in OCI-Ly3 cells (IC50) | Not Reported | 60 nM | [6] |
Table 2: Cellular Activity in ABC-DLBCL Models
| Cell Line | Assay | This compound | MLT-748 | Reference(s) |
| OCI-Ly3 | Inhibition of BCL10 Cleavage (ELISA) | Not Reported | IC50 = 31 ± 17 nM | [6] |
| Various ABC-DLBCL cell lines | Inhibition of NFKBIZ, NFKBID, and ZC3H12A transcript levels | Not directly compared | Significant decrease | [7] |
| MCL-like murine lymphomas | Inhibition of Cell Viability (IC50) | Not Reported | ~1 µM | [8] |
Experimental Protocols
MALT1 Protease Activity Assay (Biochemical)
This protocol is adapted from a method for measuring the cleavage of a fluorogenic peptide substrate by recombinant MALT1.[4]
Materials:
-
Recombinant human MALT1 protease
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)
-
Fluorogenic peptide substrate (e.g., Ac-Leu-Arg-Ser-Arg-Rh110-dPro)
-
This compound and MLT-748
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and MLT-748 in DMSO and then dilute in Assay Buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of recombinant MALT1 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorogenic peptide substrate solution.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for Rhodamine 110-based substrates) every 5 minutes for 60 minutes.
-
Calculate the rate of substrate cleavage and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of MALT1 inhibitors on the viability of cancer cell lines.[9][10]
Materials:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and MLT-748
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and MLT-748 in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis of MALT1 Substrate Cleavage
This protocol outlines the procedure for assessing the inhibition of MALT1-mediated cleavage of its substrates in cells.[11][12]
Materials:
-
Cell lines (e.g., Jurkat, ABC-DLBCL cell lines)
-
PMA (phorbol 12-myristate 13-acetate) and Ionomycin
-
This compound and MLT-748
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against MALT1 substrates (e.g., CYLD, BCL10, RelB) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Pre-treat cells with various concentrations of this compound or MLT-748 for 1-2 hours.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 30-60 minutes to induce MALT1 activity.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to assess the extent of substrate cleavage inhibition.
Mandatory Visualization
Caption: MALT1-mediated NF-κB signaling pathway and point of inhibition.
Caption: General workflow for comparing the efficacy of MALT1 inhibitors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
Validating MLT-747's MALT1 Inhibition: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, rigorous validation of a compound's mechanism of action is paramount. This guide provides a framework for confirming the MALT1-inhibitory activity of MLT-747, a potent and selective allosteric inhibitor, through a secondary cellular assay and compares its performance with a structurally similar inhibitor, MLT-748.
This compound is a promising molecule that targets the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a key regulator of lymphocyte activation and a therapeutic target in certain lymphomas and autoimmune diseases. Initial validation of MALT1 inhibitors typically involves biochemical assays that measure the direct enzymatic activity of the protease. However, to ensure the compound's efficacy in a more physiologically relevant context, a secondary, cell-based assay is crucial. This guide outlines a primary biochemical assay alongside a secondary Western blot-based assay to confirm MALT1 inhibition by assessing the cleavage of its endogenous substrate, CYLD.
MALT1 Signaling Pathway
The following diagram illustrates the central role of MALT1 in the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for NF-κB activation downstream of antigen receptor stimulation.
Caption: MALT1 signaling cascade leading to NF-κB activation and substrate cleavage.
Experimental Workflow for MALT1 Inhibition Validation
The workflow below outlines the process of validating MALT1 inhibition, starting from a primary biochemical assay and moving to a secondary cellular assay for confirmation.
Caption: Experimental workflow for validating MALT1 inhibitors.
Comparative Performance of MALT1 Inhibitors
The following table summarizes the inhibitory potency of this compound and its close analog, MLT-748, in both a primary biochemical assay and a secondary cellular assay.
| Compound | Primary Assay: MALT1 Protease (Biochemical IC50) | Secondary Assay: MALT1 Substrate Cleavage (Cellular IC50) |
| This compound | 14 nM[1] | Data not available |
| MLT-748 | 5 nM[1] | 31 nM (BCL10 cleavage in OCI-Ly3 cells)[1][2] |
Experimental Protocols
Primary Assay: Fluorogenic MALT1 Protease Assay
This biochemical assay measures the direct inhibition of recombinant MALT1 protease activity.
Materials:
-
Recombinant human MALT1
-
MALT1 assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.5)
-
Fluorogenic MALT1 substrate (e.g., Ac-Leu-Arg-Ser-Arg-AMC [Ac-LRSR-AMC])
-
This compound and MLT-748
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and MLT-748 in MALT1 assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add recombinant MALT1 to each well.
-
Initiate the reaction by adding the fluorogenic MALT1 substrate (e.g., to a final concentration of 20 µM).[3][4]
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[3][4]
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Secondary Assay: Western Blot for CYLD Cleavage
This cellular assay validates MALT1 inhibition by measuring the cleavage of its endogenous substrate, CYLD, in a relevant cell line.
Materials:
-
Jurkat T-cells or a suitable ABC-DLBCL cell line (e.g., HBL-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
This compound and MLT-748
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody: anti-CYLD
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Seed Jurkat T-cells (e.g., 2.5 x 10^6 cells/well) and allow them to adhere or grow to the desired confluency.[3]
-
Pre-treat the cells with various concentrations of this compound, MLT-748, or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
Stimulate the cells with PMA (e.g., 50-200 ng/mL) and ionomycin (e.g., 300-1000 ng/mL) for 30 minutes to 1 hour to induce MALT1 activity.[3]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-CYLD antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of cleaved CYLD to full-length CYLD, which indicates the extent of MALT1 inhibition.
References
A Head-to-Head Comparison: The Allosteric Inhibitor MLT-747 Versus Catalytic Inhibitors of MALT1
For researchers and professionals in drug development, the targeting of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) has emerged as a promising strategy in the treatment of certain lymphomas and autoimmune diseases. MALT1, a key component of the CBM signalosome, possesses both scaffolding functions and proteolytic activity, the latter being a focal point for therapeutic intervention. This guide provides an objective comparison between the allosteric inhibitor MLT-747 and catalytic inhibitors of MALT1, supported by experimental data and detailed methodologies.
MALT1 protease activity is a critical driver of NF-κB signaling downstream of antigen receptor engagement.[1] Inhibition of this activity can be achieved through two primary mechanisms: direct, catalytic inhibition at the active site, and allosteric inhibition, which involves binding to a remote site to induce a conformational change that inactivates the enzyme. This compound is a potent and selective allosteric inhibitor that binds to the Trp580 pocket of MALT1.[2] In contrast, catalytic inhibitors, such as the well-characterized peptide-based inhibitor Z-VRPR-FMK and the small molecule MI-2, function by directly and often irreversibly binding to the catalytic cysteine residue (Cys464) in the active site.[3][4]
Performance Data: A Quantitative Comparison
The following tables summarize the key quantitative data comparing the biochemical potency and cellular activity of this compound with representative catalytic inhibitors of MALT1.
| Inhibitor | Type | Target | Biochemical Potency (IC50/Ki) | Cellular Activity (GI50) | References |
| This compound | Allosteric | MALT1 (Trp580 pocket) | 14 nM (IC50) | Not explicitly stated | [2] |
| Z-VRPR-FMK | Catalytic (Irreversible) | MALT1 (Active Site) | Ki similar to Z-LVPR-fmk | 8.22 µM (OCI-Ly3 cells) | [5][6] |
| MI-2 | Catalytic (Irreversible) | MALT1 (Active Site) | 5.84 µM (IC50) | 0.2 µM (HBL-1), 0.5 µM (TMD8), 0.4 µM (OCI-Ly3), 0.4 µM (OCI-Ly10) | [7] |
MALT1 Signaling and Points of Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway mediated by the CBM complex and highlights the distinct points of intervention for allosteric and catalytic MALT1 inhibitors.
Experimental Protocols
A summary of the key experimental methodologies used to evaluate MALT1 inhibitors is provided below.
MALT1 Biochemical Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.
-
Enzyme and Substrate Preparation : Recombinant MALT1 protein is diluted in an appropriate assay buffer (e.g., 25 mmol/L HEPES pH 7.5, 1 mmol/L EDTA, 0.8 mol/L sodium citrate, 0.005% BSA, 2 mmol/L DTT).[8] A fluorogenic peptide substrate, such as TAMRA-LVSRGAAS-QSY7 or Ac-LRSR-AMC, is prepared in the same buffer.[8]
-
Compound Incubation : Serial dilutions of the test compound (e.g., this compound, Z-VRPR-FMK, MI-2) are pre-dispensed into a 384-well plate.
-
Enzyme Reaction : The MALT1 enzyme solution is added to the wells containing the compound and incubated at room temperature for a defined period (e.g., 40 minutes) to allow for inhibitor binding.[8]
-
Reaction Initiation and Measurement : The enzymatic reaction is initiated by the addition of the fluorogenic substrate. The fluorescence signal, which increases upon substrate cleavage, is measured over time using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).[9]
-
Data Analysis : The rate of reaction is determined, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable equation.
Cellular MALT1 Activity Assay
This assay measures the ability of an inhibitor to block MALT1 protease activity within a cellular context.
-
Cell Culture and Treatment : A relevant cell line with constitutive MALT1 activity, such as the Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) line HBL-1, is cultured under standard conditions.[7] Cells are treated with various concentrations of the MALT1 inhibitor for a specified duration (e.g., 24 hours).[7]
-
Cell Lysis : After treatment, cells are harvested and lysed in a buffer that preserves protein integrity.
-
Western Blot Analysis : Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The cleavage of known MALT1 substrates, such as CYLD or RelB, is assessed by Western blotting using specific antibodies against both the full-length and cleaved forms of the substrate.[5][7]
-
Data Quantification : The band intensities are quantified using densitometry to determine the extent of substrate cleavage inhibition in a dose-dependent manner.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of MALT1 inhibition on the growth and viability of cancer cell lines.
-
Cell Seeding and Treatment : ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8) are seeded in 96-well plates.[5][8] The cells are then treated with a range of concentrations of the MALT1 inhibitor.
-
Incubation : The plates are incubated for an extended period (e.g., 72 to 120 hours) to allow for effects on cell proliferation.[8]
-
Viability Measurement : The CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis : The luminescence is measured using a plate reader. The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curve.
Concluding Remarks
The comparison between this compound and catalytic inhibitors of MALT1 reveals a trade-off between different modes of action. This compound, as an allosteric inhibitor, offers high potency and selectivity, potentially leading to a more favorable safety profile by avoiding off-target effects sometimes associated with reactive catalytic site inhibitors. Catalytic inhibitors like MI-2 have demonstrated potent anti-proliferative effects in MALT1-dependent cell lines.[7] The irreversible nature of some catalytic inhibitors, such as Z-VRPR-FMK and MI-2, may provide a more sustained target engagement.[6]
The choice between an allosteric and a catalytic inhibitor will depend on the specific therapeutic context, including the desired duration of action and the potential for off-target toxicities. The experimental protocols outlined provide a robust framework for the continued evaluation and development of novel MALT1 inhibitors for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric activation of MALT1 by its ubiquitin-binding Ig3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 9. Targeting Lymphomas Through MALT1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MLT-747 Cross-reactivity with other Paracaspases
A guide for researchers, scientists, and drug development professionals on the selectivity of the MALT1 inhibitor, MLT-747.
This guide provides a comprehensive comparison of the cross-reactivity of the allosteric MALT1 inhibitor, this compound, with other paracaspases. The information presented herein is intended to assist researchers in assessing the selectivity profile of this compound and to provide detailed experimental context for its evaluation.
Introduction to MALT1 and Paracaspases
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), also known as paracaspase-1, is a key regulator of signaling pathways that are crucial for the activation of immune cells.[1][2] It possesses both scaffolding and proteolytic functions, the latter of which is attributed to its C-terminal caspase-like domain.[1][2] MALT1 is the sole member of the paracaspase family in humans, making it a highly specific target for therapeutic intervention in various immunological disorders and certain types of cancer.[3] Paracaspases are a family of cysteine proteases that share structural homology with caspases. While MALT1 is the only human paracaspase, other paracaspases have been identified in different vertebrate and invertebrate species.
This compound is a potent and selective, allosteric inhibitor of human MALT1, with a reported IC50 of 14 nM.[4][5][6][7] It binds to a specific allosteric pocket, known as the Trp580 pocket, which is located at the interface of the caspase-like and the third immunoglobulin-like (Ig3) domains of MALT1.[4][8] This binding event locks the enzyme in an inactive conformation.[9]
Cross-reactivity Profile of this compound
Direct experimental data on the cross-reactivity of this compound with paracaspases from species other than humans is limited in the currently available scientific literature. However, the selectivity of related MALT1 inhibitors and the conservation of the this compound binding site across different species can provide valuable insights into its potential cross-reactivity.
A related allosteric inhibitor, MLT-748, which also targets the Trp580 pocket, has been tested against a panel of 22 other human proteases and showed no inhibitory activity, highlighting the high selectivity of this class of inhibitors within the human proteome.[9] This suggests that this compound is also likely to be highly selective against other human proteases.
To assess the potential for cross-reactivity with paracaspases from other organisms, it is crucial to examine the conservation of the amino acid residues that form the allosteric binding pocket for this compound. The Trp580 pocket in human MALT1 is a key determinant for the binding of this compound.[3] Analysis of the MALT1 protein sequence across different species reveals that the residues involved in forming this pocket are highly conserved among vertebrates.[7] This high degree of conservation suggests that this compound may also inhibit MALT1 orthologs in other vertebrate species. The potential for cross-reactivity with more distantly related invertebrate paracaspases would depend on the degree of conservation of this allosteric site.
Quantitative Data Summary
As direct comparative inhibitory data is not available, the following table summarizes the known inhibitory activity of this compound against human MALT1.
| Compound | Target | Organism | Assay Type | IC50 (nM) |
| This compound | MALT1 | Human | Biochemical | 14 |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to assess the activity and selectivity of MALT1 inhibitors like this compound.
MALT1 Enzymatic Assay
This assay is used to determine the direct inhibitory effect of a compound on the proteolytic activity of MALT1.
Principle: The assay measures the cleavage of a fluorogenic substrate by recombinant MALT1. The increase in fluorescence is proportional to the enzyme activity.
Materials:
-
Recombinant human MALT1 protein
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Test compound (this compound)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant MALT1 to the wells of the microplate.
-
Add the diluted this compound or vehicle control to the wells containing the enzyme and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for an AMC-based substrate).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular MALT1 Activity Assay (MALT1-GloSensor™ Reporter Assay)
This cell-based assay measures the activity of MALT1 within a cellular context.
Principle: This assay utilizes a genetically encoded reporter consisting of a circularly permuted firefly luciferase engineered to contain a MALT1-specific cleavage site.[10][11] When MALT1 is active in the cell, it cleaves the reporter, leading to a conformational change that results in a significant increase in luciferase activity.
Materials:
-
Cells stably expressing the MALT1-GloSensor™ reporter construct (e.g., Jurkat T-cells)
-
Cell culture medium
-
MALT1 activator (e.g., PMA and ionomycin)
-
Test compound (this compound)
-
GloSensor™ cAMP Reagent
-
Luminometer
Procedure:
-
Seed the MALT1-GloSensor™ reporter cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a MALT1 activator (e.g., PMA and ionomycin) to induce MALT1 activity.
-
Add the GloSensor™ cAMP Reagent to the wells according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luminescence signal to a control (e.g., unstimulated cells) and plot the results against the inhibitor concentration to determine the cellular IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for biochemical and cellular MALT1 inhibitor assays.
References
- 1. Allosteric activation of MALT1 by its ubiquitin-binding Ig3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric activation of MALT1 by its ubiquitin-binding Ig3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Crystal structure of the mucosa-associated lymphoid tissue lymphoma translocation 1 (MALT1) paracaspase region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
MLT-747 Demonstrates Potent Efficacy in Ibrutinib-Resistant B-Cell Malignancies, Offering a Novel Therapeutic Avenue
A new therapeutic agent, MLT-747, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), is showing significant promise in preclinical studies for overcoming resistance to the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. In ibrutinib-resistant cell lines, this compound and other MALT1 inhibitors have demonstrated the ability to induce apoptosis and inhibit key survival signaling pathways, positioning them as a potential new line of defense against aggressive B-cell lymphomas.
Ibrutinib has revolutionized the treatment of various B-cell malignancies, but the emergence of resistance, often through mutations in BTK, presents a significant clinical challenge. This has spurred the development of next-generation BTK inhibitors and novel agents targeting alternative pathways. This compound, by targeting the MALT1 paracaspase, offers a distinct mechanism of action that bypasses the common resistance mechanisms to ibrutinib.
Comparative Efficacy in Ibrutinib-Resistant Cell Lines
While direct head-to-head studies comparing this compound with all alternative therapies in various ibrutinib-resistant cell lines are not yet widely published, existing research on potent MALT1 inhibitors provides a strong basis for comparison. The following tables summarize the available data on the efficacy of MALT1 inhibitors and other key alternatives in ibrutinib-resistant settings.
Table 1: Comparative IC50 Values in Ibrutinib-Resistant Mantle Cell Lymphoma (MCL) Cell Lines
| Compound | Target | Ibrutinib-Resistant MCL Cell Line | IC50 (µM) | Reference |
| Ibrutinib | BTK | JeKo-1 | 8 | [1] |
| Mino | 6.5 | [1] | ||
| Granta (Ibrutinib-resistant) | 20 | [1] | ||
| Safimaltib (MALT1 Inhibitor) | MALT1 | Ibrutinib-Resistant MCL Cells | Not explicitly stated, but showed potent anti-MCL activity | [2] |
| Pirtobrutinib (Non-covalent BTK Inhibitor) | BTK | Ibrutinib-Resistant MCL Cells | Not explicitly stated, but showed potent anti-MCL activity | [2] |
Table 2: Efficacy of MALT1 Inhibition in Ibrutinib-Resistant Chronic Lymphocytic Leukemia (CLL)
| Compound | Target | Ibrutinib-Resistant CLL Cells | Key Findings | Reference |
| MI-2 (MALT1 Inhibitor) | MALT1 | Primary CLL cells from ibrutinib-resistant patients | Effectively induced apoptosis and overcame resistance.[3][4] | [3][4] |
It is important to note that the MALT1 inhibitor MI-2 serves as a strong proxy for this compound due to their similar mechanism of action as potent and selective MALT1 inhibitors.
Mechanism of Action: Bypassing Ibrutinib Resistance
Ibrutinib resistance frequently arises from mutations in the BTK protein, most commonly at the C481S residue, which prevents the covalent binding of ibrutinib. This compound targets MALT1, a key component of the CBM (CARD11-BCL10-MALT1) complex, which acts downstream of BTK in the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the survival and proliferation of many B-cell lymphomas. By inhibiting MALT1, this compound can block the pro-survival signals even when BTK is mutated and resistant to ibrutinib.
The following diagram illustrates the BCR signaling pathway and the points of intervention for various inhibitors.
Caption: B-cell receptor (BCR) signaling pathway and points of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTS Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for a typical MTS cell viability assay.
Detailed Steps:
-
Cell Seeding: Ibrutinib-resistant lymphoma cell lines are seeded into 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well and incubated overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, acalabrutinib, zanubrutinib, venetoclax) or a vehicle control (DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[5]
-
MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[6]
-
Incubation with MTS: Plates are incubated for 2-4 hours at 37°C to allow for the conversion of MTS to formazan by metabolically active cells.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Ibrutinib-resistant cells are treated with the desired concentrations of the test compounds for 24-48 hours.
-
Cell Harvesting: Suspension cells are collected by centrifugation.
-
Washing: Cells are washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.[4][7]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis of NF-κB Signaling
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation of signaling pathways.
Detailed Steps:
-
Cell Lysis: After treatment with the inhibitors, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for key proteins in the NF-κB pathway, such as phosphorylated p65 (a marker of activation) and total p65.[9][10]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data strongly suggest that this compound and other MALT1 inhibitors represent a viable and potent therapeutic strategy for patients with ibrutinib-resistant B-cell malignancies. By targeting a key downstream node in the BCR signaling pathway, these agents can effectively circumvent the common mechanisms of resistance to BTK inhibitors. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of this compound against next-generation BTK inhibitors and other novel agents in this patient population. The unique mechanism of action of this compound, however, positions it as a promising candidate for both monotherapy and combination regimens in the evolving landscape of lymphoma treatment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALT1 inhibition is efficacious in both naïve and ibrutinib-resistant chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | NF-κB fingerprinting reveals heterogeneous NF-κB composition in diffuse large B-cell lymphoma [frontiersin.org]
Structural comparison of MALT1 in complex with MLT-747 and other inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in immunology and oncology. As a key mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, its proteolytic activity is a linchpin in lymphocyte activation and is implicated in the survival of certain B-cell lymphomas. The development of small molecule inhibitors against MALT1 is a field of intense research. This guide provides a detailed structural and functional comparison of MALT1 in complex with the allosteric inhibitor MLT-747 and other notable inhibitors, supported by quantitative data and experimental protocols.
Structural and Functional Comparison of MALT1 Inhibitors
MALT1 inhibitors can be broadly classified based on their binding site and mechanism of action: allosteric inhibitors and active-site inhibitors. This guide focuses on representative examples from both classes to highlight their distinct structural interactions and functional consequences.
This compound is a potent and selective allosteric inhibitor of MALT1.[1] It binds to a hydrophobic pocket at the interface of the caspase-like domain and the immunoglobulin-like domain 3 (Ig3), known as the Trp580 pocket.[1][2] The crystal structure of MALT1 in complex with this compound (PDB ID: 6F7I) reveals that the inhibitor occupies this pocket, displacing the Trp580 residue and locking the enzyme in an inactive conformation.[2][3] This allosteric inhibition prevents the necessary conformational changes required for substrate binding and catalysis, without directly competing with the substrate at the active site.
In contrast, peptidomimetic inhibitors like Z-Val-Arg-Pro-Arg-FMK (Z-VRPR-FMK) and the small molecule MI-2 are active-site directed inhibitors.[4][5] The crystal structure of MALT1 with a similar peptide-based inhibitor, Z-Val-Arg-Pro-Arg-CH2 (PDB ID: 3V4O), shows the inhibitor covalently bound to the catalytic cysteine residue (Cys464) in the active site.[6] This direct blockage of the active site physically prevents substrate access and subsequent cleavage.
Other inhibitors, such as the phenothiazine derivatives mepazine and thioridazine, also act as non-competitive, reversible inhibitors, with evidence suggesting they bind to an allosteric site.[2][7]
The choice between an allosteric and an active-site inhibitor has significant implications for drug development, influencing factors such as selectivity, potential for off-target effects, and the development of resistance.
Quantitative Comparison of MALT1 Inhibitors
The potency of MALT1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes the available data for this compound and other selected inhibitors.
| Inhibitor | Type | Binding Site | IC50 / Ki | Reference(s) |
| This compound | Allosteric, Reversible | Trp580 pocket | IC50: 14 nM | [1][8][9][10][11] |
| MI-2 | Active Site, Irreversible | Catalytic Cys464 | IC50: 5.84 µM | [5][12][13] |
| Mepazine | Allosteric, Reversible | Allosteric site | IC50: 0.42 - 0.83 µM | [1][4][7] |
| Thioridazine | Allosteric, Reversible | Allosteric site | IC50: 3.43 µM | [2] |
| Z-VRPR-FMK | Active Site, Irreversible | Catalytic Cys464 | - | [4][9] |
| Compound 3 (Z-VRPR-fmk derivative) | Active Site, Irreversible | Catalytic Cys464 | Ki: ~10 nM | [14][15] |
Experimental Protocols
Accurate assessment of MALT1 inhibitor potency relies on robust biochemical and cellular assays. Below are detailed protocols for key experiments cited in this guide.
Biochemical MALT1 Protease Activity Assay (Fluorogenic)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic peptide substrate by recombinant MALT1.
Materials:
-
Recombinant MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-Leu-Arg-Ser-Arg-AMC)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, 10 mM DTT, 0.01% Tween-20, pH 7.4)
-
Test inhibitors (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the recombinant MALT1 enzyme to each well.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates) at regular intervals for a specified duration (e.g., 60 minutes).
-
Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular MALT1 Activity Assay (CYLD Cleavage)
This assay assesses the inhibition of endogenous MALT1 activity in a cellular context by measuring the cleavage of a known MALT1 substrate, CYLD.
Materials:
-
Cell line with constitutive MALT1 activity (e.g., ABC-DLBCL cell lines like HBL-1 or OCI-Ly10) or cells that can be stimulated to activate MALT1 (e.g., Jurkat T-cells).
-
Cell culture medium and supplements.
-
Stimulating agents (if required, e.g., PMA and Ionomycin for Jurkat cells).
-
Test inhibitors (dissolved in DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against CYLD.
-
Secondary antibody (HRP-conjugated).
-
Western blotting reagents and equipment.
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere or grow to the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor or DMSO for a specific duration (e.g., 4-24 hours).
-
If using stimulatable cells, add the stimulating agents for a short period (e.g., 30 minutes) before harvesting.
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using a primary antibody that recognizes both full-length and cleaved CYLD.
-
Detect the protein bands using an appropriate detection system.
-
Quantify the band intensities for full-length and cleaved CYLD to determine the extent of MALT1 inhibition.
Visualizing MALT1 Signaling and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
MALT1 Signaling Pathway leading to NF-κB Activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Translational Studies Using the MALT1 Inhibitor (S)-Mepazine to Induce Treg Fragility and Potentiate Immune Checkpoint Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MALT1 Inhibitor I, MI-2 | 1047953-91-2 [sigmaaldrich.com]
- 14. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MLT-747 and Mepazine Treatment: Unraveling Phenotypic Differences
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phenotypic differences observed with two key inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1): MLT-747 and mepazine. While both compounds target the protease activity of MALT1, their distinct potencies and mechanisms of action lead to significant variations in cellular and physiological outcomes. This document synthesizes available experimental data to highlight these differences, offering valuable insights for researchers in immunology, oncology, and drug development.
At a Glance: Key Phenotypic Distinctions
The primary differentiator between this compound and mepazine lies in their inhibitory potency. This compound is a highly potent, selective, and allosteric MALT1 inhibitor with an IC50 in the nanomolar range (14 nM).[1][2] In contrast, mepazine is a less potent, non-competitive inhibitor with an IC50 in the micromolar range.[3][4] This disparity in potency is the principal driver of the observed differences in their phenotypic effects.
| Feature | This compound (and other potent inhibitors) | Mepazine |
| Regulatory T cell (Treg) Homeostasis | Can lead to a reduction in Treg frequency and function, potentially inducing an autoimmune-like phenotype. | Generally does not affect Treg homeostasis at typical therapeutic concentrations due to lower potency.[5][6] |
| NF-κB Signaling Inhibition | Strong and sustained inhibition of NF-κB target gene expression.[7] | Moderate inhibition of NF-κB signaling.[6][8] |
| Cytokine Production | Potent suppression of pro-inflammatory cytokine production (e.g., IFN-γ, TNF-α, IL-6).[9] | Moderate suppression of cytokine production.[10][9][11] |
| Lymphoma Cell Proliferation | Potent inhibition of proliferation in MALT1-dependent lymphoma cells. | Inhibition of proliferation in MALT1-dependent lymphoma cells.[12][13] |
| Apoptosis Induction | Induces apoptosis in MALT1-dependent cancer cells. | Induces apoptosis in MALT1-dependent cancer cells.[3][13][14] |
| MALT1-Independent Effects | Highly selective for MALT1. | Has been reported to have MALT1-independent effects, such as on osteoclastogenesis. |
Signaling Pathways and Mechanisms
Both this compound and mepazine exert their primary effects by inhibiting the proteolytic activity of MALT1, a key component of the CARD11-BCL10-MALT1 (CBM) signalosome. This complex is crucial for the activation of the NF-κB signaling pathway downstream of antigen receptors and other stimuli. MALT1 protease activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying the signal.[15]
By inhibiting MALT1, both this compound and mepazine prevent the degradation of these negative regulators, leading to a dampening of NF-κB activation. However, the significantly higher potency of this compound results in a more profound and sustained inhibition of this pathway.
Experimental Data Summary
| Experiment | This compound (or similar potent inhibitor) | Mepazine | Reference |
| MALT1 Protease Inhibition (IC50) | 14 nM | 0.42 - 0.83 µM | [1][2][4] |
| Stabilization of mutant MALT1-W580S (EC50) | 314 nM | 1138 nM | [1] |
| Inhibition of IFN-γ production in human CD4+ T cells | Potent inhibition | Moderate inhibition | |
| Inhibition of TNF-α and IL-6 in mDCs | Potent inhibition | Moderate inhibition | [10][9] |
| Effect on Treg frequency in vivo | Reduction in Treg numbers | No significant change | [5] |
| Inhibition of NF-κB target gene expression | Strong reduction | Moderate reduction | [7] |
| Inhibition of ABC-DLBCL cell proliferation | Potent inhibition | Inhibition | [12] |
Detailed Experimental Protocols
MALT1 Cleavage Assay by Western Blot
This assay is used to assess the direct inhibitory effect of this compound and mepazine on the proteolytic activity of MALT1 by monitoring the cleavage of its known substrates, such as RelB or CYLD.[15]
Protocol:
-
Cell Culture and Treatment: Culture MALT1-dependent lymphoma cells (e.g., OCI-Ly10) to a density of 1-2 x 10^6 cells/mL. Treat the cells with varying concentrations of this compound, mepazine, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-RelB or anti-CYLD) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The inhibition of MALT1 cleavage will be observed as a decrease in the cleaved form of the substrate and an accumulation of the full-length protein.
NF-κB Reporter Assay
This assay quantifies the inhibitory effect of this compound and mepazine on NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells or a relevant lymphocyte cell line with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound, mepazine, or a vehicle control.
-
Stimulation: After a pre-incubation period with the inhibitors (e.g., 1 hour), stimulate the cells with an NF-κB activator such as PMA and ionomycin or TNF-α for 6-8 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The reduction in normalized luciferase activity in the presence of the inhibitors compared to the stimulated control reflects the inhibition of NF-κB activity.
Cytokine Profiling using Multiplex Immunoassay
This method allows for the simultaneous quantification of multiple cytokines in cell culture supernatants to assess the immunomodulatory effects of this compound and mepazine.
Protocol:
-
Sample Collection: Culture immune cells (e.g., PBMCs or purified T cells) and treat them with this compound, mepazine, or a vehicle control, followed by stimulation (e.g., with anti-CD3/CD28 antibodies). Collect the cell culture supernatants after an appropriate incubation period (e.g., 24-48 hours).
-
Multiplex Assay:
-
Use a commercially available multiplex cytokine assay kit (e.g., Luminex-based or other bead-based assays).
-
Prepare the standards and samples according to the manufacturer's instructions.
-
Incubate the samples and standards with antibody-coupled beads specific for the cytokines of interest.
-
Add detection antibodies and a fluorescent reporter (e.g., streptavidin-phycoerythrin).
-
-
Data Acquisition: Acquire the data using a multiplex array reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curves. Compare the cytokine levels in the inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of this compound and mepazine on the proliferation of cancer cells or immune cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound, mepazine, or a vehicle control for a desired period (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium and incubate for an additional 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Immunodetection:
-
Incubate the cells with an anti-BrdU primary antibody.
-
Wash the cells and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Quantification:
-
For colorimetric detection, add a substrate and measure the absorbance using a microplate reader.
-
For fluorescent detection, measure the fluorescence intensity using a fluorescence microscope or microplate reader.
-
-
Data Analysis: The signal intensity is proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation.
Conclusion
The phenotypic differences between this compound and mepazine are predominantly dictated by their respective potencies as MALT1 inhibitors. This compound, a highly potent inhibitor, elicits strong and sustained effects on NF-κB signaling, cytokine production, and can impact Treg homeostasis, a critical consideration for therapeutic applications in autoimmunity and immuno-oncology. Mepazine, while an effective MALT1 inhibitor, demonstrates a more moderate phenotypic profile due to its lower potency. This comparative guide provides a framework for researchers to select the appropriate tool compound for their studies and to anticipate the potential phenotypic consequences of MALT1 inhibition at varying levels of potency. The provided experimental protocols offer a starting point for the in-depth investigation of these and other phenotypic differences.
References
- 1. protocols.io [protocols.io]
- 2. bio-rad.com [bio-rad.com]
- 3. bio-rad.com [bio-rad.com]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. mbl.edu [mbl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Oncogene-induced MALT1 protease activity drives posttranscriptional gene expression in malignant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MALT1 Inhibition as a Therapeutic Strategy in T-Cell Acute Lymphoblastic Leukemia by Blocking Notch1-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biperiden and mepazine effectively inhibit MALT1 activity and tumor growth in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating MALT1 as a Drug Target: A Comparative Guide to the Chemical Probe MLT-747
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MLT-747 and other chemical probes for the validation of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) as a therapeutic target. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
MALT1 is a key regulator of immune responses, and its dysregulation is implicated in various diseases, including certain types of lymphoma and autoimmune disorders.[1] The proteolytic activity of MALT1 is crucial for downstream signaling pathways, such as NF-κB activation, making it an attractive target for therapeutic intervention.[2] Chemical probes are essential tools for validating MALT1 as a drug target by enabling the study of its activity and the effects of its inhibition in cellular and in vivo models.[1]
This compound has emerged as a potent and selective allosteric inhibitor of MALT1.[3] This guide compares this compound with other commonly used MALT1 inhibitors, providing a comprehensive resource for selecting the appropriate chemical probe for specific research needs.
Comparative Analysis of MALT1 Chemical Probes
The selection of a chemical probe should be guided by its potency, selectivity, and mechanism of action. The following table summarizes these key parameters for this compound and a selection of alternative MALT1 inhibitors.
| Chemical Probe | Mechanism of Action | Type | Biochemical Potency (IC50) | Cellular Potency | Selectivity |
| This compound | Allosteric inhibitor, binds to the Trp580 pocket[3] | Reversible | 14 nM[3] | EC50 of 314 nM for stabilizing cellular MALT1-W580S[3] | Selective |
| MLT-748 | Allosteric inhibitor, binds to the Trp580 pocket[4] | Reversible | 5 nM[4] | EC50 of 69 nM for stabilizing cellular MALT1-W580S[5] | High selectivity over 22 other human proteases[6] |
| MI-2 | Active site inhibitor[7] | Irreversible | 5.84 µM | GI50 of 0.2-0.5 µM in various ABC-DLBCL cell lines[7] | Selective over caspase-3, -8, and -9[7] |
| Mepazine | Allosteric inhibitor | Reversible | 0.42-0.83 µM[8] | Inhibits NF-κB activation in ABC-DLBCL cells | Not specified |
| Z-VRPR-FMK | Active site inhibitor[9] | Irreversible | Not specified | 50 µM inhibits NF-κB activation and proliferation in ABC-DLBCL cell lines[9] | Not specified |
| SGR-1505 | Allosteric inhibitor[10] | Not specified | 1.3 nM[10] | IC50 of 22 nM for BCL10 cleavage, 36 nM for IL-10 secretion, and 71 nM for proliferation in OCI-LY10 cells[10] | Not specified |
| Safimaltib (JNJ-67856633) | Allosteric inhibitor[11] | Not specified | Not specified | Potent in vivo pharmacodynamic shutdown in ABC-DLBCL models[11] | Selective[11] |
Signaling Pathways and Experimental Workflows
To effectively utilize these chemical probes, a thorough understanding of the underlying biological pathways and experimental procedures is crucial.
MALT1 Signaling Pathway
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is activated downstream of T-cell and B-cell antigen receptors.[12] Upon activation, MALT1 cleaves several substrates, including RelB and CYLD, leading to the activation of the NF-κB signaling pathway.[13]
Experimental Workflow for MALT1 Inhibitor Evaluation
A typical workflow for evaluating a MALT1 inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for key experiments cited in this guide.
MALT1 Biochemical Activity Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on MALT1 protease activity.
Materials:
-
Recombinant MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4)
-
Test compound (e.g., this compound)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add 5 µL of the diluted compound to the wells of the 384-well plate.
-
Add 10 µL of recombinant MALT1 enzyme (final concentration ~1 nM) to each well.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic MALT1 substrate (final concentration ~10 µM).
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 465 nm) every 5 minutes for 60 minutes.
-
Calculate the rate of substrate cleavage and determine the IC50 value of the test compound.
Cellular MALT1 Substrate Cleavage Assay (Western Blot)
This assay assesses the ability of a compound to inhibit MALT1 activity within a cellular context by monitoring the cleavage of a known MALT1 substrate.
Materials:
-
ABC-DLBCL cell line (e.g., HBL-1, TMD8)
-
Test compound (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against CYLD (full-length and cleaved forms) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed ABC-DLBCL cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against CYLD overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of CYLD cleavage inhibition.
NF-κB Reporter Assay
This assay measures the effect of a compound on MALT1-mediated NF-κB activation.
Materials:
-
ABC-DLBCL cell line (e.g., HBL-1)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Test compound (e.g., this compound)
-
Luciferase assay system
Procedure:
-
Co-transfect the ABC-DLBCL cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of the test compound for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of NF-κB inhibition and determine the IC50 value of the test compound.
Conclusion
This compound is a valuable chemical probe for validating MALT1 as a drug target due to its high potency, selectivity, and well-characterized allosteric mechanism of action. This guide provides a framework for comparing this compound with other MALT1 inhibitors and for designing and executing key experiments to investigate MALT1 function and inhibition. The provided data and protocols should aid researchers in making informed decisions about the most suitable tools for their specific research questions in the pursuit of novel therapeutics targeting MALT1.
References
- 1. researchgate.net [researchgate.net]
- 2. MALT1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Uncharacterized Compounds: A Protocol for MLT-747
The responsible disposal of laboratory waste is paramount for ensuring personnel safety and environmental protection. When a compound like MLT-747 lacks a publicly available Safety Data Sheet (SDS), a standardized, safety-first approach must be implemented. This guide provides a comprehensive procedure for managing and disposing of uncharacterized or novel chemical waste, using this compound as a placeholder, in a research and development setting. The primary directive is to treat the substance as hazardous until proven otherwise and to work in close collaboration with your institution's Environmental Health and Safety (EHS) department.
Immediate Safety Protocol: Handling Unknowns
Before initiating any disposal procedures, ensure all personnel handling the material adhere to the following precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a flame-resistant lab coat, safety goggles (or a face shield), and chemical-resistant gloves (Nitrile or Neoprene are generally recommended for initial handling).
-
Ventilation: Handle the waste material within a certified chemical fume hood to prevent inhalation of potentially hazardous vapors, dusts, or aerosols.
-
Spill Kit: Ensure a fully stocked chemical spill kit, appropriate for both solvents and powders, is accessible nearby.
-
Avoid Direct Contact: Never handle the substance with bare hands. Avoid actions that could generate dust or aerosols.
Step-by-Step Disposal and Management Procedure
This protocol outlines the essential steps for the safe segregation, containment, and disposal of an uncharacterized compound.
-
Waste Characterization and Segregation:
-
Do not mix uncharacterized waste with other waste streams. This compound waste must be kept in its own, separate container.
-
Based on its known synthetic route and precursor materials, make a preliminary hazard assessment. For example, if flammable solvents were used in its synthesis, the waste should be treated as flammable. If heavy metals were used, it should be treated as toxic metal waste.
-
Document everything known about the compound on a waste tag, including its name (this compound), potential precursors, and any observed properties (e.g., solid, liquid, color, odor).
-
-
Container Selection and Labeling:
-
Choose a waste container that is chemically compatible with the substance. A borosilicate glass bottle is often a safe choice for liquids, while a high-density polyethylene (HDPE) container is suitable for solids.
-
The container must have a secure, leak-proof screw-top cap.
-
Affix a "Hazardous Waste" label to the container immediately. Fill out all required fields, clearly stating "this compound (Hazard properties unknown)" in the contents section. Include the date of accumulation and the principal investigator's name.
-
-
Secure Temporary Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Ensure the SAA is a secondary containment tray or cabinet to prevent spills from spreading.
-
The storage location should be cool, dry, and away from heat sources, open flames, or incompatible chemicals.[1]
-
-
Contact Environmental Health & Safety (EHS):
-
This is the most critical step. Contact your institution's EHS department for guidance.
-
Provide them with all available information about this compound, including its chemical structure (if known), synthetic pathway, and any analytical data (e.g., NMR, LC-MS).
-
EHS will determine the final, compliant disposal pathway, which may involve incineration, chemical treatment, or stabilization.[2]
-
-
Documentation and Record-Keeping:
-
Maintain a detailed record of the waste generation, including the amount of this compound, the date it was declared waste, and the date it was picked up by EHS.
-
This documentation is crucial for regulatory compliance and laboratory safety audits.
-
Hazard Assessment Data for Uncharacterized Compounds
Before a final disposal route can be determined by EHS, several key data points must be considered. The table below summarizes the necessary information that researchers should attempt to provide.
| Data Parameter | Relevance to Disposal | Information Source |
| Physical State | Determines if the waste is a solid, liquid, or gas, influencing container choice and handling procedures. | Direct Observation |
| pH (for aqueous) | Indicates corrosivity. Highly acidic or basic waste requires specific handling and may be incompatible with containers. | pH paper or calibrated pH meter |
| Flash Point | Determines flammability. A low flash point indicates a significant fire hazard requiring explosion-proof storage.[1] | Safety Data Sheets of precursors, Experimental Data |
| Reactivity | Identifies potential for dangerous reactions with air, water, or other chemicals (e.g., peroxide formation, pyrophoricity). | Knowledge of chemical structure and functional groups |
| Toxicity (LD50/LC50) | Informs the level of toxic hazard (acute vs. chronic). Often unknown for novel compounds, requiring maximum precaution. | In-silico modeling, data from structurally similar compounds |
| Heavy Metal Content | Determines if the waste must be managed as RCRA hazardous waste for toxic metals (e.g., As, Ba, Cd, Cr, Pb, Hg, Se, Ag). | Knowledge of reagents and catalysts used in synthesis |
Logical Workflow for Uncharacterized Waste Disposal
The following diagram illustrates the decision-making process for the safe handling and disposal of a novel or uncharacterized compound like this compound.
Caption: Workflow for the safe disposal of an uncharacterized chemical compound.
References
Essential Safety and Handling Protocols for MLT-747
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of MLT-747. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk of exposure.
Personal Protective Equipment (PPE)
A thorough hazard assessment should always be conducted to determine the specific PPE required for any procedure involving this compound.[1] The following table summarizes the recommended minimum PPE for handling this compound in a laboratory setting.
| Body Part | Protection | Specifications | Purpose |
| Body | Lab Coat | Fire-resistant recommended when working with flammable materials.[2][3] | Protects skin and clothing from splashes and spills.[2] |
| Eyes & Face | Safety Goggles or Glasses | Must be marked with "Z87" (ANSI Z87.1 compliant) and have side shields.[3][4] | Protects against chemical splashes, dust, and flying debris.[2][3][5] |
| Face Shield | To be worn in addition to safety glasses or goggles. | Recommended for tasks with a high risk of splashing, such as preparing solutions or pouring large volumes.[3][4][5] | |
| Hands | Disposable Nitrile Gloves | Double-gloving may be necessary for added protection.[4] Avoid latex gloves due to poor chemical protection and potential for allergic reactions.[4] | Prevents skin contact with the chemical.[2] Gloves should be removed immediately after any chemical contact.[4] |
| Respiratory | Respirator | Type (e.g., N95, half-mask, full-face) depends on the chemical's toxicity and concentration.[2] | Required when working with volatile chemicals or in poorly ventilated areas.[2] |
| Feet | Closed-Toe Shoes | --- | Prevents injuries from dropped objects or spills.[2] |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat: Ensure it is fully buttoned.
-
Respirator: If required, perform a seal check.
-
Eye and Face Protection: Put on safety goggles or glasses. If a splash hazard exists, add a face shield.
-
Gloves: Select the appropriate type and size. Pull gloves on to cover the cuffs of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Face Shield: Remove by handling the headband.
-
Lab Coat: Unbutton and remove by rolling it inside-out.
-
Goggles/Respirator: Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.
Operational and Disposal Plans
Handling this compound:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7]
-
Ensure all equipment used when handling the product is properly grounded to prevent static discharge.[6][8]
Disposal of Contaminated PPE:
-
Dispose of all contaminated gloves and other disposable PPE in a designated hazardous waste container.[9]
-
Non-disposable PPE should be decontaminated according to established laboratory procedures before reuse.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[7]
Visual Guides
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan for Contaminated PPE
This diagram outlines the step-by-step process for the safe disposal of PPE after handling this compound.
Caption: Step-by-step disposal plan for contaminated PPE.
References
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Lab Personal Protective Equipment | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. miller-stephenson.com [miller-stephenson.com]
- 7. info.wattyl.com.au [info.wattyl.com.au]
- 8. libertysales.net [libertysales.net]
- 9. unavera.de [unavera.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
